Tricin-d6
Description
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Properties
Molecular Formula |
C17H14O7 |
|---|---|
Molecular Weight |
336.32 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(trideuteriomethoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)17(14)21)12-7-11(20)16-10(19)5-9(18)6-13(16)24-12/h3-7,18-19,21H,1-2H3/i1D3,2D3 |
InChI Key |
HRGUSFBJBOKSML-WFGJKAKNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Tricin-d6 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Tricin-d6, a deuterated analog of the natural flavonoid Tricin. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of Tricin, a flavone (B191248) found in various plants, notably in rice bran.[1] The deuterium (B1214612) labeling makes this compound a valuable tool in analytical and metabolic studies, particularly as an internal standard for mass spectrometry-based quantification of Tricin.[1]
The chemical structure of Tricin consists of a flavone backbone with hydroxyl groups at positions 5, 7, and 4', and methoxy (B1213986) groups at positions 3' and 5'. In this compound, six hydrogen atoms are replaced by deuterium atoms. Based on common synthetic labeling practices, the deuterium atoms are typically located on the two methoxy groups at the 3' and 5' positions of the B-ring.
Chemical Structure:
-
Tricin: 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one
-
This compound: 5,7-dihydroxy-2-(4-hydroxy-3,5-di(methoxy-d3)phenyl)chromen-4-one (presumed)
Physicochemical Properties
| Property | Tricin | This compound |
| Molecular Formula | C₁₇H₁₄O₇[2] | C₁₇H₈D₆O₇[1] |
| Molar Mass | 330.29 g/mol [2] | 336.33 g/mol |
| CAS Number | 520-32-1 | 1178549-27-3 |
| Appearance | Yellow crystals | Data not available |
| Melting Point | 287-289 °C | Data not available |
| Solubility | Soluble in methanol, ethanol, DMSO | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and specific applications of this compound are not extensively published. However, based on its nature as a stable isotope-labeled internal standard, a general workflow for its use in quantitative analysis can be described.
Synthesis of this compound
The synthesis of this compound would likely follow established synthetic routes for Tricin, but employing deuterated reagents. One common method for introducing deuterium into methoxy groups is to use deuterated methylating agents, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), in the final methylation steps of the synthesis.
Use of this compound as an Internal Standard in LC-MS/MS Analysis
This compound is ideally suited for use as an internal standard in the quantification of Tricin in biological matrices (e.g., plasma, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To accurately quantify the concentration of Tricin in a biological sample.
Methodology:
-
Sample Preparation:
-
A known amount of this compound (internal standard) is spiked into the biological sample.
-
The sample is then subjected to a protein precipitation or liquid-liquid extraction procedure to remove interfering substances.
-
The resulting extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into an LC-MS/MS system.
-
Tricin and this compound are chromatographically separated on a suitable column (e.g., C18).
-
The separated analytes are ionized (typically by electrospray ionization, ESI) and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both Tricin and this compound.
-
-
Quantification:
-
The peak area ratio of Tricin to this compound is calculated.
-
A calibration curve is constructed by analyzing a series of standards with known concentrations of Tricin and a constant concentration of this compound.
-
The concentration of Tricin in the biological sample is determined by interpolating its peak area ratio from the calibration curve.
-
The following diagram illustrates a typical workflow for a pharmacokinetic study using a deuterated internal standard like this compound.
Caption: Workflow for a pharmacokinetic study using this compound.
Biological Activity and Signaling Pathways
While this compound is primarily used as an analytical standard, its biological activity is presumed to be identical to that of Tricin. Tricin has been shown to possess several interesting biological activities, including antiviral and anticancer effects.
Inhibition of Human Cytomegalovirus (HCMV) via CDK9
Tricin has been reported to inhibit the replication of human cytomegalovirus (HCMV) by targeting cyclin-dependent kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of viral genes. By inhibiting CDK9, Tricin effectively suppresses viral replication.
The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of Tricin's anti-HCMV activity.
Inhibition of Glioma Cell Proliferation and Invasion
Tricin has also been shown to inhibit the proliferation and invasion of C6 glioma cells. This effect is mediated through the upregulation of microRNA-7 (miR-7), which in turn targets and downregulates the expression of focal adhesion kinase (FAK). FAK is a key signaling molecule involved in cell adhesion, migration, and survival.
The signaling pathway is depicted in the diagram below.
References
Commercial Suppliers and Technical Guide for Tricin-d6
For researchers, scientists, and drug development professionals, obtaining high-quality stable isotope-labeled compounds is crucial for accurate and reliable experimental results. This in-depth technical guide provides a comprehensive overview of the commercial availability of Tricin-d6, its physicochemical properties, and guidance on its application as an internal standard in analytical methodologies.
Introduction to this compound
This compound is the deuterated form of Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone), a natural flavone (B191248) found in various plants, including wheat germ and rice bran. The incorporation of six deuterium (B1214612) atoms into the methoxy (B1213986) groups of Tricin makes this compound an ideal internal standard for mass spectrometry-based quantitative analysis of Tricin. Its chemical behavior is nearly identical to that of the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.
Commercial Suppliers of this compound
Several chemical suppliers offer this compound for research purposes. While obtaining exact, real-time pricing and detailed specifications like isotopic enrichment often requires a direct inquiry or quote, the following table summarizes the available information from prominent commercial vendors.
Quantitative Data Summary of Commercial this compound
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |
| MedchemExpress | HY-N1127S[1][2] | 1178549-27-3[1] | C₁₇H₈D₆O₇[1] | 336.33[1] | Available upon request (CoA) | Available upon request (CoA) | 1 mg, bulk (quote required) |
| Clearsynth | CS-O-43476 | 1178549-27-3 | Not specified | Not specified | Available upon request (CoA) | Available upon request (CoA) | Inquire for details |
Note: CoA refers to the Certificate of Analysis, which provides lot-specific data on purity and isotopic enrichment. Researchers should always request the latest CoA from the supplier before purchase.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of Tricin in various biological and environmental matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol for the development of such a quantitative assay.
Protocol: Quantification of Tricin in a Biological Matrix using LC-MS/MS with this compound as an Internal Standard
1. Materials and Reagents:
-
Tricin analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges/solvents
2. Preparation of Stock and Working Solutions:
-
Tricin Stock Solution (1 mg/mL): Accurately weigh and dissolve Tricin in a suitable solvent (e.g., methanol or DMSO).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the Tricin stock.
-
Working Solutions: Prepare serial dilutions of the Tricin stock solution to create calibration standards at various concentrations. Prepare a working solution of this compound at a concentration that provides a stable and reproducible signal in the LC-MS/MS system.
3. Sample Preparation:
-
Thaw biological samples on ice.
-
To a known volume of the sample (e.g., 100 µL of plasma), add a fixed amount of the this compound internal standard working solution.
-
Perform protein precipitation by adding a threefold excess of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard from matrix components.
-
Evaporate the supernatant or the extracted solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase of the LC method.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically suitable for flavonoid analysis.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Optimization is required to determine the most sensitive mode for Tricin and this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Determine the precursor ion (the [M+H]⁺ or [M-H]⁻ of Tricin and this compound) in a full scan mode.
-
Fragment the precursor ions and identify the most stable and abundant product ions for both the analyte and the internal standard.
-
Monitor at least two transitions for each compound to ensure specificity.
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the Tricin standards to the peak area of the this compound internal standard against the concentration of the Tricin standards.
-
Apply a linear regression model to the calibration curve.
-
Determine the concentration of Tricin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Logical Workflow for Sourcing and Utilizing this compound
The following diagram illustrates the logical steps a researcher would typically follow from identifying the need for this compound to its final application in a quantitative experiment.
Caption: Workflow for sourcing and using this compound.
This guide provides a foundational understanding for researchers seeking to procure and utilize this compound. For specific applications, further optimization of the experimental protocols will be necessary to achieve the desired analytical performance.
References
Synthesis and Purification of Tricin-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Tricin-d6, a deuterated form of the naturally occurring flavone (B191248), Tricin. Tricin has garnered significant interest in the scientific community for its potential therapeutic properties. The deuterium-labeled analog, this compound, serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis. This document outlines a proposed synthetic route and purification protocol, based on established methods for flavonoid chemistry, and includes relevant analytical data and workflow visualizations.
Introduction to Tricin and its Deuterated Analog
Tricin, with the systematic name 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-1-benzopyran-4-one, is a flavonoid found in various plants, including rice bran and sugarcane[1]. It is biosynthesized through a combination of the phenylpropanoid and polyketide pathways[2]. The introduction of deuterium (B1214612) into the Tricin molecule to create this compound (where six hydrogen atoms have been replaced by deuterium) offers several advantages for research. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down metabolism and altering the pharmacokinetic profile of the compound. Furthermore, the distinct mass of this compound makes it an ideal internal standard for mass spectrometry-based quantification of Tricin in biological samples.
Biosynthesis of Tricin
The biosynthetic pathway of Tricin has been elucidated and involves several enzymatic steps. It begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. This precursor then enters the flavonoid biosynthesis pathway. A simplified representation of the Tricin biosynthetic pathway is provided below.
Caption: Simplified biosynthetic pathway of Tricin.
Proposed Synthesis of this compound
Experimental Protocol: Acid-Catalyzed H/D Exchange
Materials:
-
Tricin (≥98% purity)
-
Deuterated methanol (B129727) (CD3OD, 99.5 atom % D)
-
Deuterated sulfuric acid (D2SO4, 99.5 atom % D)
-
Anhydrous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Deionized water
Procedure:
-
Dissolution: Dissolve 100 mg of Tricin in 10 mL of deuterated methanol (CD3OD) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Acidification: Carefully add 0.1 mL of deuterated sulfuric acid (D2SO4) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere (e.g., argon or nitrogen). The progress of the deuteration can be monitored by taking small aliquots, neutralizing them, and analyzing by LC-MS to observe the mass shift.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and slowly add anhydrous sodium bicarbonate to neutralize the acid until effervescence ceases.
-
Filtration: Filter the mixture to remove the salts and wash the solid residue with a small amount of dichloromethane.
-
Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in 20 mL of dichloromethane and wash with 10 mL of deionized water three times.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The crude this compound can be purified using preparative high-performance liquid chromatography (prep-HPLC) to achieve high purity.
Experimental Protocol: Preparative HPLC
Instrumentation and Conditions:
-
System: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 30% to 70% B over 30 minutes.
-
Flow Rate: 20 mL/min.
-
Detection: 270 nm and 350 nm.
-
Injection Volume: Dependent on the concentration of the crude sample dissolved in a suitable solvent (e.g., methanol).
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of methanol.
-
Injection: Inject the sample onto the equilibrated prep-HPLC column.
-
Fraction Collection: Collect the fractions corresponding to the main peak eluting at the expected retention time for Tricin.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Analytical Data
The following table summarizes the expected analytical data for Tricin and this compound.
| Property | Tricin | This compound (Expected) |
| Molecular Formula | C17H14O7 | C17H8D6O7 |
| Molecular Weight | 330.29 g/mol | 336.33 g/mol |
| Appearance | Pale yellow solid | Pale yellow solid |
| ¹H NMR (DMSO-d6) | δ (ppm): ~12.9 (s, 1H, 5-OH), ~10.8 (s, 1H, 7-OH), ~9.2 (s, 1H, 4'-OH), ~7.2 (s, 2H, H-2', H-6'), ~6.5 (d, 1H, H-8), ~6.2 (d, 1H, H-6), ~3.9 (s, 6H, 3',5'-OCH3) | Absence of the signal at ~3.9 ppm (OCH3) and presence of other characteristic peaks. |
| ¹³C NMR (DMSO-d6) | Characteristic peaks for the flavone skeleton. The methoxy (B1213986) carbons appear around δ 56 ppm. | Similar to Tricin, with potential minor shifts due to isotopic effects. |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 329.07 | [M-H]⁻ at m/z 335.11 |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and purification of this compound for research purposes. The proposed acid-catalyzed H/D exchange method is a robust approach for deuterium labeling, and the subsequent preparative HPLC purification ensures high purity of the final product. The availability of high-purity this compound will facilitate more accurate and detailed investigations into the metabolism, pharmacokinetics, and biological activities of Tricin, thereby supporting its development as a potential therapeutic agent. Researchers should note that the proposed protocols may require optimization based on specific laboratory conditions and available instrumentation.
References
Tricin-d6 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tricin-d6, a deuterated analog of the naturally occurring flavone, Tricin. This compound is primarily utilized as an internal standard in mass spectrometry-based quantitative studies. This document details its physicochemical properties, biological activities of its non-labeled counterpart, and relevant experimental protocols for its use and for the study of Tricin's biological effects.
Certificate of Analysis (Representative)
The following table summarizes the typical specifications for this compound. Actual values may vary by supplier and batch.
| Parameter | Specification |
| Product Name | This compound |
| Appearance | Light yellow to yellow solid |
| Molecular Formula | C₁₇H₈D₆O₇ |
| Molecular Weight | 336.33 g/mol |
| Purity (by HPLC) | ≥98% |
| Isotopic Purity | ≥99% Deuterium incorporation |
| Solubility | Soluble in DMSO and Methanol |
| Storage | Store at -20°C, protect from light |
| CAS Number | 1178549-27-3 (example, may vary) |
Biological Activity and Mechanism of Action of Tricin
Tricin, the non-deuterated form of this compound, exhibits a range of biological activities, most notably as an antiviral and anti-cancer agent. Its primary mechanism of action involves the inhibition of Cyclin-Dependent Kinase 9 (CDK9).
Inhibition of CDK9 and Anti-HCMV Activity
Tricin has been identified as an inhibitor of human cytomegalovirus (HCMV) replication.[1] This activity is attributed to its ability to directly inhibit CDK9, a key enzyme involved in the regulation of transcription.[2] CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation of viral genes.[2] By binding to the ATP-binding site of CDK9, Tricin prevents this phosphorylation, thereby halting viral replication.[2]
Signaling Pathway: Tricin Inhibition of CDK9-Mediated HCMV Replication
References
The Flavonoid Tricin: A Technical Guide to Its Natural Sources and Biosynthesis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Tricin (B192558) (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) is a naturally occurring flavone (B191248) that has garnered significant attention within the scientific community for its diverse and promising biological activities.[] As a specialized plant metabolite, it plays a role in plant defense and stress tolerance.[2] For human health, tricin has demonstrated potent anti-inflammatory, antioxidant, and anti-cancer properties, making it a compelling candidate for nutraceutical and pharmaceutical development.[3][4][5] Notably, it has been investigated for its potential in preventing and treating colorectal cancer and has shown inhibitory effects on cyclooxygenase (COX) enzymes.[6] This technical guide provides a comprehensive overview of the natural sources of tricin, its detailed biosynthetic pathway, and the experimental protocols for its isolation and analysis.
Natural Sources of Tricin
Tricin is predominantly found in the plant kingdom, particularly within the grass family (Poaceae).[7][8] Its distribution, however, is not uniform, with certain species and specific plant tissues exhibiting significantly higher concentrations.
Major Plant Families and Species
The primary sources of tricin are monocotyledonous plants, especially cereal crops.[7][8] It is widely present in rice (Oryza sativa), wheat (Triticum aestivum), barley (Hordeum vulgare), oats (Avena sativa), and maize (Zea mays).[7][9] Beyond common cereals, tricin is also found in bamboo species and certain medicinal plants.[7][9] While prevalent in grasses, tricin has a more sporadic occurrence in some dicotyledonous lineages.[2] One of the richest known sources of tricin is the Ecuadorian clubmoss Huperzia brevifolia.[10]
Distribution within Plant Tissues
Tricin is not evenly distributed throughout the plant. In cereal grains, the highest concentrations are typically found in the outer layers, such as the bran and hull (husk).[11][12] For instance, rice bran is a well-established and rich source of this flavone.[6][12] Significant quantities have also been reported in the straw and leaves of wheat and other grasses.[13][14] This localization in by-products of grain processing, like bran and straw, presents an opportunity for valorization and extraction for high-value applications.
Quantitative Abundance of Tricin
The concentration of tricin varies considerably depending on the plant species, variety, tissue type, and analytical method used (e.g., with or without hydrolysis to release bound forms). The following table summarizes quantitative data from various studies to provide a comparative overview.
| Plant Source | Tissue | Tricin Content (mg/kg dry weight) | Reference(s) |
| Oryza sativa (Medicinal Rice 'Njavara Black') | Bran | 1930.5 | [13][15] |
| Oryza sativa (Staple Rice 'Sujatha') | Bran | 48.6 | [16] |
| Oryza sativa (Staple Rice 'Palakkadan Matta') | Bran | 119.7 | [16] |
| Oryza sativa (Brown Rice 'KT4') | Grain | 1.61 (µg/g) | [17] |
| Triticum aestivum (Winter Wheat 'Claire') | Hull | 772 | [13] |
| Triticum aestivum (Winter Wheat 'Bounty') | Hull | 408 | [13] |
| Triticum aestivum | Straw | 1925.05 (after hydrolysis) | [14] |
| Triticum aestivum | Bran | 45 | [13] |
| Huperzia brevifolia | Aerial Parts | 38,900 (3.89% w/w) | [10] |
| Hordeum vulgare (Germinated Barley) | Sprouts | 17.9 (µg/g) | [12] |
| Oryzae Fructus Germinatus (Germinated Rice) | Sprouts | 23.6 (µg/g) | [12] |
| Setariae Fructus Germinatus (Germinated Millet) | Sprouts | 21.5 (µg/g) | [12] |
Biosynthesis of Tricin
The formation of tricin in plants is a multi-step enzymatic process that originates from the general phenylpropanoid pathway, a central route for the synthesis of thousands of plant secondary metabolites.[18][19]
The General Phenylpropanoid Pathway
The journey to tricin begins with the amino acid L-phenylalanine.
-
Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamate (B1238496).[18]
-
Cinnamate 4-hydroxylase (C4H) then hydroxylates cinnamate to form p-coumarate.[18]
-
Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumarate by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA.[20]
This activated molecule, p-coumaroyl-CoA, stands at a critical junction, ready to enter the flavonoid-specific branch of the pathway.
The Flavonoid-Specific Pathway to Tricin
The synthesis of the characteristic flavonoid backbone and its subsequent modification to yield tricin involves a series of highly specific enzymatic reactions. The pathway, as elucidated in rice, is considered a key model for tricin biosynthesis in grasses.[18][21]
-
Chalcone (B49325) Synthase (CHS) : This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the precursor to the flavonoid skeleton.[18]
-
Chalcone Isomerase (CHI) : Naringenin chalcone is then isomerized by CHI to produce the flavanone (B1672756) naringenin, which is the first compound in the pathway with the three-ring flavonoid structure.[18]
-
Flavone Synthase II (FNSII) : Naringenin is converted to the flavone apigenin.[21]
-
Flavonoid 3'-Hydroxylase (F3'H) : Apigenin undergoes hydroxylation at the 3' position of the B-ring to yield luteolin.[21]
-
Flavonoid O-Methyltransferase (FOMT) : Luteolin is then methylated at the 3' position to form chrysoeriol (B190785).[18]
-
Chrysoeriol 5'-Hydroxylase (C5'H) : In a key step unique to the tricin pathway in rice, the enzyme CYP75B4 catalyzes the 5'-hydroxylation of chrysoeriol to produce selgin.[18][21]
-
Flavonoid O-Methyltransferase (FOMT) : The final step involves the O-methylation of selgin at the 5' position to yield tricin.[18]
This established pathway corrects earlier hypotheses that proposed tricetin (B192553) as the direct precursor to tricin.[21]
Caption: Biosynthetic pathway of tricin from L-phenylalanine in grasses like rice.
Experimental Protocols
The isolation, purification, and quantification of tricin from natural sources are critical for research and development. The following sections outline the key methodologies cited in the literature.
Protocol 1: Extraction and Isolation of Tricin
This protocol provides a generalized workflow for the extraction and purification of tricin from plant material, such as rice bran or wheat straw.
1. Sample Preparation:
-
Air-dry the plant material (e.g., rice bran, leaves, straw) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.
2. Solvent Extraction:
-
Macerate or reflux the powdered plant material with an organic solvent. A 70-80% aqueous ethanol (B145695) or methanol (B129727) solution is commonly used.[3][14]
-
The ratio of solvent to plant material is typically 10:1 to 20:1 (v/w). The extraction is often repeated 2-3 times to ensure maximum yield.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
3. Liquid-Liquid Partitioning (Fractionation):
-
Suspend the crude aqueous extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
A typical sequence is:
-
Petroleum ether or hexane (B92381) (to remove non-polar compounds like fats and chlorophylls).
-
Ethyl acetate (B1210297) (this fraction is often enriched with flavonoids like tricin).[14]
-
n-butanol (to extract more polar glycosides).
-
-
Collect the ethyl acetate fraction, as it generally contains the highest concentration of free tricin, and evaporate the solvent.
4. Chromatographic Purification:
-
Subject the dried ethyl acetate fraction to column chromatography for further purification.
-
Adsorbent: Macroporous resins (e.g., HPD-300, AB-8) or Sephadex LH-20 are effective for separating flavonoids.[3][9][22]
-
Elution: Use a gradient elution system. For macroporous resins, a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%) is used to elute fractions with increasing polarity. For Sephadex LH-20, methanol is a common mobile phase.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify tricin-rich fractions.
5. High-Performance Liquid Chromatography (HPLC) Purification:
-
Pool the tricin-rich fractions and subject them to preparative or semi-preparative HPLC for final purification.
-
Column: A C18 reversed-phase column is typically used.[9]
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water (often with a small amount of acid like acetic acid or trifluoroacetic acid, e.g., 0.1%) is employed. A common mobile phase is 30% (v/v) acetonitrile in 1% (v/v) acetic acid.[9]
-
Detection: Monitor the elution at a wavelength of ~350 nm, which is near the absorption maximum for tricin.[11]
-
Collect the peak corresponding to tricin.
6. Crystallization and Characterization:
-
The purified tricin can be obtained as a solid by crystallization from a suitable solvent system (e.g., methanol/water).
-
Confirm the identity and purity of the isolated compound using analytical techniques such as:
-
HPLC: To assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.[10]
-
Caption: General experimental workflow for the isolation and purification of tricin.
Protocol 2: Quantification of Tricin by HPLC
This protocol details a standard method for quantifying tricin in plant extracts.
1. Preparation of Standard Solutions:
-
Accurately weigh a known amount of pure tricin standard.
-
Dissolve it in a suitable solvent (e.g., HPLC-grade methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
2. Preparation of Sample Solutions:
-
Extract a precisely weighed amount of the powdered plant material using the solvent extraction method described in Protocol 1.
-
Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter.
-
If necessary, dilute the sample extract with the mobile phase to ensure the tricin concentration falls within the range of the calibration curve.
3. HPLC Analysis:
-
System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (Solvent A) and water containing 0.1% formic or acetic acid (Solvent B). An isocratic or gradient elution can be used. For example, an isocratic elution with 25% acetonitrile in 1% acetic acid.[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 350 nm.[11]
4. Data Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. The curve should exhibit good linearity (R² > 0.99).
-
Inject the sample solutions.
-
Identify the tricin peak in the sample chromatogram by comparing its retention time with that of the tricin standard.
-
Calculate the concentration of tricin in the sample by interpolating its peak area on the calibration curve.
-
Express the final content as mg of tricin per kg of dry plant material.
Conclusion
Tricin stands out as a flavonoid with significant potential in the fields of nutrition and medicine. Its abundance in the by-products of major cereal crops, such as rice bran and wheat straw, offers a sustainable and economically viable avenue for its extraction and utilization. A thorough understanding of its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or developing microbial production systems. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to isolate, quantify, and further investigate this promising natural compound. As research continues to unveil the mechanisms behind its health benefits, tricin is poised to become a key ingredient in functional foods, dietary supplements, and novel therapeutic agents.
References
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Tumor Inhibitory Activity of Tricin from Carex Meyeriana Kunth [mdpi.com]
- 4. Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The rice bran constituent tricin potently inhibits cyclooxygenase enzymes and interferes with intestinal carcinogenesis in ApcMin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Separation and purification of tricin from an antioxidant product derived from bamboo leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Straightforward Procedure for the High-Yield Extraction of Tricin and Flavonoids from Ecuadorian Huperzia brevifolia (Lycopodiaceae) [mdpi.com]
- 11. Tricin levels and expression of flavonoid biosynthetic genes in developing grains of purple and brown pericarp rice [PeerJ] [peerj.com]
- 12. A Natural Flavone Tricin from Grains Can Alleviate Tumor Growth and Lung Metastasis in Colorectal Tumor Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Isolation, characterization and quantification of tricin and flavonolignans in the medicinal rice Njavara (Oryza sativa L.), as compared to staple varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Momilactones A, B, and Tricin in Rice Grain and By-Products are Potential Skin Aging Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tricin Biosynthesis and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Completion of Tricin Biosynthesis Pathway in Rice: Cytochrome P450 75B4 Is a Unique Chrysoeriol 5′-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The In Vitro Mechanisms of Action of Tricin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricin (B192558) (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone) is a natural O-methylated flavone, a type of flavonoid found abundantly in the bran of rice (Oryza sativa) and sugarcane.[1] Emerging as a compound of significant interest in pharmacology and drug development, tricin exhibits a diverse range of biological activities. In vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, antioxidant, and anti-angiogenic agent.[2][3][4][5] This technical guide provides an in-depth overview of the core in vitro mechanisms of action of tricin, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and development.
Anti-Cancer Activity
Tricin exerts potent anti-cancer effects across various cancer cell lines by inducing apoptosis, inhibiting cell proliferation and migration, and disrupting tumor cell metabolism and angiogenesis.
Induction of Apoptosis
Tricin triggers programmed cell death in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][6] In human liver and leukemia cancer cells, tricin-induced apoptosis is initiated by an increase in intracellular ROS, which subsequently activates the c-Jun NH2-terminal kinase (JNK) signaling pathway.[2][6] Activated JNK contributes to the upregulation of Death Receptor 5 (DR5) and the cleavage of the pro-apoptotic protein Bim, leading to the activation of a caspase cascade (caspase-8, -9, and -3) and ultimately, apoptosis.[2][6]
Inhibition of Cell Proliferation and Cell Cycle Arrest
Tricin effectively inhibits the proliferation of various tumor cells, including gastric, breast, and prostate cancer cells.[7][8] This anti-proliferative effect is linked to its ability to modulate cell cycle progression. In SGC-7901 gastric cancer cells, tricin treatment leads to a decrease in the proportion of cells in the G0/G1 phase and an increase in the S and G2/M phases, indicating cell cycle arrest.[7] Furthermore, tricin disrupts the energy metabolism of cancer cells by reducing lactate (B86563) production, ATP content, and glucose uptake, thereby suppressing the Warburg effect.[7] In prostate cancer PC3 cells, tricin was also found to downregulate miR-21, a microRNA associated with metastasis and drug resistance.[8]
References
- 1. Tricin - Wikipedia [en.wikipedia.org]
- 2. Tricetin, a dietary flavonoid, induces apoptosis through the reactive oxygen species/c-Jun NH2-terminal kinase pathway in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Tricetin Induces Apoptosis of Human Leukemic HL-60 Cells through a Reactive Oxygen Species-Mediated c-Jun N-Terminal Kinase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tricin isolated from Allium atroviolaceum potentiated the effect of docetaxel on PC3 cell proliferation: role of miR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Tricin: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone), a naturally occurring flavone (B191248) found predominantly in the bran of rice and other gramineous plants, is emerging as a compound of significant interest within the scientific community.[1] Extensive research has begun to elucidate its diverse pharmacological properties, revealing potential therapeutic applications across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders. This technical guide provides an in-depth overview of the core pharmacological attributes of Tricin, tailored for researchers, scientists, and professionals in drug development.
Core Pharmacological Properties
Tricin exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. Its unique chemical structure contributes to greater bioavailability and metabolic stability compared to some other flavonoids.[2]
Anti-Inflammatory Activity
Tricin has demonstrated potent anti-inflammatory effects by modulating key signaling pathways. It has been shown to exert its anti-inflammatory action through the PI3K/Akt and NF-κB signaling pathways.[3][4] Furthermore, studies indicate that Tricin can interfere with the TLR4 activation cascade, blocking the activation of downstream kinases such as p38MAPK and JNK1/2.[5][6] This inhibitory action on NF-κB and IRF3 confirms its ability to suppress both MYD88-dependent and TRIF-dependent inflammatory pathways.[5] Tricin also inhibits the pro-inflammatory enzyme COX-2.[5]
Anti-Cancer Activity
The anti-cancer properties of Tricin are a significant area of investigation. It has been shown to inhibit the proliferation of various tumor cells, including gastric, colon, and breast cancer cell lines.[3] The inhibitory effect is time-dependent, with studies reporting IC50 values against SGC-7901 gastric cancer cells of 53.8 μg/mL at 48 hours and 17.8 μg/mL at 72 hours.[3] Tricin can induce cell cycle arrest, decreasing the proportion of cells in the G0/G1 phase and increasing the proportion in the S and G2/M phases.[3] It also impacts tumor cell energy metabolism by affecting lactate (B86563) production, ATP content, and glucose uptake.[3] In colorectal cancer models, Tricin has been shown to suppress tumor growth and lung metastasis. This is achieved, in part, by downregulating phosphorylated Akt, Erk1/2, and NF-κB expression.
Antioxidant Properties
Tricin and its derivatives possess notable antioxidant activity. One study found that a Tricin glycoside isolated from sugarcane juice exhibited higher antioxidant activity than Trolox in a DPPH assay.[7][8] This free-radical scavenging ability is a key component of its overall pharmacological profile, contributing to its protective effects in various disease models.
Neuroprotective Effects
Tricin and its glycosides have shown promise in protecting against neurological damage. Tricin 7-glucoside has been demonstrated to have significant neuroprotective activity in experimental models of cerebral ischemia.[6] It can attenuate histopathological damage, decrease brain edema, and inhibit NF-κB activation.[6] Furthermore, Tricin has been shown to protect against cerebral ischemia/reperfusion injury by inhibiting nerve cell autophagy, apoptosis, and inflammation through the regulation of the PI3K/Akt pathway.[9] In models of Parkinson's disease, Tricin has been reported to promote the degradation of α-synuclein and improve cognitive and motor deficits.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Tricin.
Table 1: In Vitro Anti-Cancer Activity of Tricin
| Cell Line | Cancer Type | Assay | Time Point (hours) | IC50 Value | Reference |
| SGC-7901 | Gastric Cancer | CCK-8 | 48 | 53.8 µg/mL | [3] |
| SGC-7901 | Gastric Cancer | CCK-8 | 72 | 17.8 µg/mL | [3] |
| HT-29 | Colon Cancer | MTT | 48 | 107.9 µM | |
| Colon26-Luc | Colon Cancer | MTT | 48 | 34 µM |
Table 2: Pharmacokinetic Parameters of Tricin in Wistar Rats (Oral Administration)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| 4.3 | ~0.2 | ~0.33 | ~0.5 | ~80 | [11][12] |
| 17.0 | ~4.0 | ~0.33 | ~2.0 | ~80 | [11][12] |
Key Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are summaries of common protocols used to evaluate the pharmacological properties of Tricin.
Cell Viability Assay (CCK-8)
This assay is used to determine the effect of Tricin on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of Tricin and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control and determine the IC50 value.
Wound Healing (Scratch) Assay
This assay assesses the effect of Tricin on cell migration.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh media containing different concentrations of Tricin or a vehicle control.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
Transwell Migration Assay
This assay provides a quantitative measure of cell migration.
-
Chamber Preparation: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed cells (pre-treated with Tricin or control) in serum-free media into the upper chamber.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cell migration.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the migrated cells on the lower surface of the membrane and count them under a microscope.
Western Blot Analysis of NF-κB Pathway
This technique is used to determine the effect of Tricin on the protein expression and activation of components of the NF-κB pathway.
-
Cell Treatment and Lysis: Treat cells with an inflammatory stimulus (e.g., LPS) with or without Tricin pre-treatment. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental designs are essential for clear communication.
Caption: Tricin's anti-inflammatory mechanism via TLR4/NF-κB pathway inhibition.
Caption: Experimental workflow for evaluating Tricin's anti-cancer effects.
Caption: Neuroprotective mechanism of Tricin via the PI3K/Akt signaling pathway.
This technical guide consolidates current knowledge on the pharmacological properties of Tricin, providing a foundation for further research and development. The presented data and protocols are intended to facilitate the design and execution of robust scientific investigations into this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Preparation and Tumor Inhibitory Activity of Tricin from Carex Meyeriana Kunth [mdpi.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. 2.6. Transwell migration and invasion assays [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. A Comparative Study on Pharmacokinetics of Tricin, a Flavone from Gramineous Plants with Antiviral Activity [scirp.org]
- 12. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide to the Safety of Tricin-d6
Disclaimer: No specific Safety Data Sheet (SDS) for Tricin-d6 is publicly available. This guide is a comprehensive overview based on the safety information for the non-deuterated parent compound, Tricin, and general knowledge regarding the safety of deuterated compounds. Researchers and drug development professionals should handle this compound with the care required for a novel chemical entity and perform their own risk assessments.
Introduction
This compound is the deuterated form of Tricin, a natural O-methylated flavone (B191248) found in sources like rice bran and sugarcane.[1] While deuterated compounds are generally considered non-radioactive and safe for laboratory research, their biological and toxicological properties can differ from their non-deuterated counterparts due to the kinetic isotope effect.[2][3] This effect can alter metabolic pathways, potentially leading to increased stability and, in some cases, reduced toxicity by minimizing the formation of harmful metabolites.[3][4][] However, as the toxicological properties of Tricin itself are not fully characterized, a cautious approach is warranted when handling this compound.[6]
Chemical and Physical Properties
The physical and chemical properties of this compound are expected to be very similar to those of Tricin.
| Property | Data for Tricin |
| Molecular Formula | C₁₇H₁₄O₇[7] |
| Molar Mass | 330.29 g/mol [7] |
| Appearance | Yellow crystalline solid[8] |
| Melting Point | 285-287 °C (with decomposition)[8] |
| Solubility | Soluble in methanol, ethanol, and DMSO; limited aqueous solubility.[8][9] |
| UV Absorption Maxima | 254 nm and 350 nm (in methanol)[8] |
Toxicological Data
The toxicological data for Tricin is limited, and some findings are inconsistent across different sources. Therefore, it is recommended to handle this compound as a substance with unknown toxicological properties.
| Endpoint | Data for Tricin |
| Acute Oral Toxicity | LD50 (Rat, female): > 2,000 mg/kg (OECD Test Guideline 423)[10] |
| Skin Corrosion/Irritation | No skin irritation observed in a reconstructed human epidermis test (OECD Test Guideline 439).[10] However, some sources classify it as a skin irritant.[11][12] |
| Eye Irritation | Some sources classify it as an eye irritant.[11][12] |
| Respiratory Irritation | May cause respiratory irritation.[11][12] |
| Sensitization | No data available. |
| Mutagenicity | No data available.[13] |
| Carcinogenicity | No data available.[13] |
| Reproductive Toxicity | No data available.[13] |
Experimental Protocol for Acute Oral Toxicity (OECD Test Guideline 423): This test involves the administration of the test substance to a group of fasted female rats at a single dose level. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. The LD50 is determined based on the number of mortalities.
Experimental Protocol for Skin Irritation (OECD Test Guideline 439): This in vitro test uses a reconstructed human epidermis model. The test substance is applied topically to the tissue surface. After a defined exposure period, the cell viability is measured by enzymatic conversion of the vital dye MTT. A reduction in cell viability below a certain threshold indicates skin irritation.
Hazard Identification and Classification
The GHS classification for Tricin is not harmonized. Some safety data sheets indicate that it is not a hazardous substance, while others suggest it may cause skin, eye, and respiratory irritation.[10][11][12] Given these inconsistencies, it is prudent to handle this compound as a hazardous substance.
Potential Hazards:
-
Combustible solid.[11]
Handling and Storage
Handling:
-
Use in a well-ventilated area or in a chemical fume hood.[13][14]
-
Avoid breathing dust.[13]
-
Avoid contact with skin, eyes, and clothing.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]
-
Wash hands thoroughly after handling.[11]
-
Do not eat, drink, or smoke in the laboratory.[11]
Storage:
-
Store in a cool, dry, well-ventilated area.[11]
-
Keep container tightly closed.
-
Store away from incompatible materials, such as strong oxidizing agents.[11][16]
First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][15] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek medical attention.[6] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17]
-
Specific Hazards: Combustible solid. May emit poisonous and irritant fumes in a fire.[11][13] Dust may form an explosive mixture with air.[11]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[17]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing dust and contact with skin and eyes.[11]
-
Environmental Precautions: Prevent from entering drains, waterways, or sewers.[13]
-
Cleanup Procedures: For small spills, sweep up the material and place it in a suitable container for disposal. For large spills, use dry clean-up procedures to avoid generating dust.[11]
Visualizations
Workflow for Handling a Chemical Spill
Caption: A logical workflow for responding to a chemical spill in a laboratory setting.
Signaling Pathway for Hazard Communication
Caption: A diagram illustrating the flow of information for hazard communication.
References
- 1. Tricin - Wikipedia [en.wikipedia.org]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. bioscientia.de [bioscientia.de]
- 4. researchgate.net [researchgate.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Tricin | C17H14O7 | CID 5281702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. webqc.org [webqc.org]
- 9. Tricin | 520-32-1 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. www2.zoetis.com.au [www2.zoetis.com.au]
- 14. agscientific.com [agscientific.com]
- 15. www2.zoetis.com.au [www2.zoetis.com.au]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Revolutionizing Flavonoid Quantification: Tricin-d6 as a Robust Internal Standard for LC-MS Applications
For Immediate Release
[City, State] – [Date] – In a significant advancement for phytochemical analysis and drug development, the use of Tricin-d6 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) is setting a new benchmark for accuracy and reliability in the quantification of the naturally occurring flavonoid, Tricin. This deuterated analog provides a superior solution for researchers, scientists, and drug development professionals seeking to overcome the challenges of matrix effects and experimental variability inherent in complex biological samples.
Tricin, a flavone (B191248) found in various plants including rice bran and wheat, has garnered considerable interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] As research into the pharmacokinetic and pharmacodynamic profiles of Tricin intensifies, the need for precise and validated analytical methods is paramount. The introduction of this compound as an internal standard directly addresses this need, ensuring the integrity of quantitative data in preclinical and clinical studies.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[2] By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased without significantly altering its chemical and physical properties. This allows this compound to co-elute with the unlabeled Tricin, experience similar ionization efficiencies, and be subjected to the same matrix effects, thereby providing a reliable reference for accurate quantification.
This application note provides detailed protocols for the use of this compound as an internal standard for the LC-MS/MS quantification of Tricin in biological matrices. Furthermore, it delves into the signaling pathways modulated by Tricin, offering a comprehensive resource for researchers in the field.
Application Notes and Protocols
Overview and Principle
The quantification of analytes in complex matrices such as plasma, serum, or tissue homogenates by LC-MS/MS can be compromised by various factors, including sample loss during preparation, injection volume variability, and ion suppression or enhancement in the mass spectrometer source. An ideal internal standard (IS) should mimic the analyte of interest in its physicochemical behavior throughout the analytical process. This compound, a deuterated form of Tricin, serves as an exemplary internal standard due to its near-identical chromatographic retention time, extraction recovery, and ionization response to the unlabeled Tricin. Its distinct mass-to-charge ratio (m/z) allows for simultaneous detection and quantification alongside the target analyte.
Experimental Protocols
This protocol is suitable for the extraction of Tricin from plasma or serum samples.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma, serum).
-
Spike the sample with 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to achieve a final concentration that is within the linear range of the assay.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80% Solvent A, 20% Solvent B).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1.0 min: 20% B
-
1.0-5.0 min: 20% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 20% B
-
6.1-8.0 min: 20% B (re-equilibration)
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
MRM Transitions:
-
Tricin: Precursor Ion (Q1) m/z 331.1 -> Product Ion (Q3) m/z 316.1 (quantifier), m/z 288.1 (qualifier)
-
This compound: Precursor Ion (Q1) m/z 337.1 -> Product Ion (Q3) m/z 322.1
-
Data Presentation: Quantitative Performance
The use of this compound as an internal standard provides excellent quantitative performance. The following tables summarize the expected validation parameters for a typical LC-MS/MS assay for Tricin in human plasma.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Tricin | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low (3) | < 10% | < 10% | ± 15% | ± 15% |
| Medium (100) | < 8% | < 8% | ± 10% | ± 10% |
| High (800) | < 5% | < 5% | ± 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Tricin | 85 - 95 | 90 - 110 |
| This compound | 88 - 98 | 92 - 108 |
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the biological context of Tricin and the analytical process, the following diagrams have been generated.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis represents a significant methodological improvement for the accurate and precise quantification of Tricin in complex biological matrices. The detailed protocols and performance data presented herein provide a robust framework for researchers in drug discovery and development. Furthermore, the elucidation of Tricin's inhibitory effects on the CDK9 and FAK signaling pathways underscores its therapeutic potential and provides a deeper understanding of its mechanism of action. The adoption of this methodology will undoubtedly contribute to the generation of high-quality, reliable data essential for advancing the scientific understanding and clinical application of this promising natural compound.
References
Quantitative Analysis of Tricin Using Tricin-d6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Tricin (B192558) in biological matrices, such as plasma, using a stable isotope-labeled internal standard, Tricin-d6. The protocol employs a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This application note includes a comprehensive experimental protocol, data presentation in structured tables, and visual diagrams of the experimental workflow and relevant signaling pathways.
Introduction
Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a naturally occurring flavone (B191248) found in various plants, including rice bran and wheat straw. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. To facilitate preclinical and clinical development, a reliable and accurate quantitative method is essential for pharmacokinetic studies and to understand its mechanism of action. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[1]
Data Presentation
The following tables summarize the typical validation parameters for the quantitative analysis of Tricin using this compound by LC-MS/MS. These values are representative of what is expected for a validated bioanalytical method for flavonoids.
Table 1: LC-MS/MS Method Parameters
| Parameter | Description |
| Analytical Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Tricin) | m/z 331.1[2] |
| Product Ions (Tricin) | m/z 285.1, 153.1 (Quantifier, Qualifier) |
| Precursor Ion (this compound) | m/z 337.1 |
| Product Ions (this compound) | m/z 291.1, 153.1 (Quantifier, Qualifier) |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
Table 2: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | R² |
| Tricin | Rat Plasma | 1 - 1000 | > 0.995 |
Table 3: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 100 | < 15 | 85-115 | < 15 | 85-115 |
| High | 800 | < 15 | 85-115 | < 15 | 85-115 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85 | 85-115 |
| Medium | 100 | > 85 | 85-115 |
| High | 800 | > 85 | 85-115 |
Experimental Protocols
Materials and Reagents
-
Tricin analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., rat plasma)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tricin and this compound in methanol (B129727) to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Tricin stock solution with 50% acetonitrile to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared samples.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
Mandatory Visualizations
Experimental Workflow
References
Application Note: Quantitative Analysis of Tricin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricin (B192558) (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a bioactive flavonoid found in various grasses, including rice, wheat, and barley, as well as in certain medicinal plants.[1][2][3] It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-aging effects.[3][4][5] This application note provides a detailed protocol for the quantification of Tricin in complex matrices using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, a summary of reported Tricin yields from various plant sources is presented, along with a diagram of a key signaling pathway influenced by Tricin.
Quantitative Data Summary
The following table summarizes the reported yields of Tricin from different plant sources after various extraction and purification procedures. This data highlights the variability in Tricin content across species and the effectiveness of different processing methods.
| Plant Source | Extraction/Purification Method | Tricin Yield/Purity | Reference |
| Huperzia brevifolia | Solvent extraction and acid-base partitioning | 3.89% w/w (38.9 mg/g) | [6] |
| Carex Meyeriana Kunth | Macroporous resin (HPD-300) chromatography | Purity increased from 2.6 mg/g to 45.1 mg/g | [7] |
| Carex Meyeriana Kunth | Preparative HPLC following resin chromatography | 99.4% purity with a 78.0% recovery yield | [7] |
| Bamboo Leaves (AOB) | Polystyrene (AB-8) resin chromatography and preparative HPLC | 3.09 g of Tricin from 174 g of crude fraction | [1][2] |
| Rice Hulls | Enzymatic hydrolysis with high hydrostatic pressure | 0.0329 mg/g | [6] |
Experimental Protocols
This section details the methodology for the quantification of Tricin using LC-MS/MS.
Sample Preparation (from Plant Material)
This protocol is a general guideline and may require optimization based on the specific plant matrix.
-
Grinding and Extraction:
-
Finely grind the dried plant material to a homogenous powder.
-
Perform dynamic maceration by suspending the ground material in ethyl acetate (B1210297) (EtOAc) at a 1:50 (w/v) ratio for 8 hours at room temperature.[6]
-
Alternatively, use aqueous ethanol (B145695) for extraction.[1][2]
-
Filter the extract through a sintered glass filter to remove solid plant debris.[6]
-
Evaporate the solvent from the filtrate under vacuum at 40°C to obtain a crude extract.[6]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
For further purification, employ SPE using a polystyrene resin cartridge (e.g., AB-8 or HPD-300).[1][2][7]
-
Condition the cartridge with methanol (B129727) followed by deionized water.
-
Dissolve the crude extract in an appropriate solvent and load it onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 30% methanol in water) to remove polar impurities.
-
Elute Tricin using a higher concentration of organic solvent (e.g., 70% ethanol).[7]
-
Dry the eluted fraction under a stream of nitrogen.
-
-
Final Sample Preparation:
-
Reconstitute the dried extract in the initial mobile phase (e.g., 30% acetonitrile (B52724) in water with 0.1% formic acid).
-
Vortex the sample to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[8]
-
Liquid Chromatography (LC) Method
-
Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30-90% B
-
15-20 min: 90% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tricin: The precursor ion for Tricin is [M+H]⁺ at m/z 331.[8] A characteristic product ion should be selected for quantification (e.g., m/z 288, corresponding to the loss of a methyl group and CO). A secondary, qualifying transition should also be monitored.
-
Internal Standard (IS): A suitable internal standard, such as a stable isotope-labeled Tricin or a structurally similar flavonoid not present in the sample, should be used for accurate quantification.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Tricin | 331 | 288 | 153 | 25 |
| IS (e.g., Apigenin) | 271 | 153 | 119 | 20 |
Note: Collision energies should be optimized for the specific instrument being used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Tricin quantification.
Tricin Signaling Pathway: Inhibition of IgE-Mediated Allergic Response
Tricin has been shown to inhibit IgE-mediated allergic reactions in mast cells by targeting the Lyn/Syk signaling pathway.[9]
Caption: Tricin's inhibition of the Lyn/Syk pathway.
References
- 1. Separation and purification of tricin from an antioxidant product derived from bamboo leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A flavonoid monomer tricin in Gramineous plants: Metabolism, bio/chemosynthesis, biological properties, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricin Delays Aging and Enhances Muscle Function via Activating AMPK-Mediated Autophagy in Diverse Model Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricin Biosynthesis and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Straightforward Procedure for the High-Yield Extraction of Tricin and Flavonoids from Ecuadorian Huperzia brevifolia (Lycopodiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Tricin Isolated from Enzyme-Treated Zizania latifolia Extract Inhibits IgE-Mediated Allergic Reactions in RBL-2H3 Cells by Targeting the Lyn/Syk Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tricin in Human Plasma using Tricin-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development of a calibration curve for the quantification of Tricin in human plasma using Tricin-d6 as an internal standard (IS) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Tricin is a naturally occurring flavone (B191248) found in various plants, including rice and wheat.[1] It has garnered significant interest in the scientific community for its potential therapeutic properties, including antiviral and anti-inflammatory activities.[2] To accurately assess its pharmacokinetic profile and support drug development efforts, a robust and validated bioanalytical method for the quantification of Tricin in biological matrices is essential.[3]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1][4] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision of the analytical method. This application note outlines a comprehensive procedure for establishing a calibration curve for Tricin in human plasma, covering sample preparation, LC-MS/MS analysis, and data processing.
Experimental Protocols
Materials and Reagents
-
Tricin (analytical standard, ≥98% purity)
-
This compound (internal standard, ≥98% purity, 99 atom % D)
-
Human plasma (sourced from a certified vendor, stored at -80°C)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Preparation of Stock and Working Solutions
2.2.1. Tricin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Tricin and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
2.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.
2.2.3. Tricin Working Solutions: Prepare a series of Tricin working solutions by serially diluting the Tricin stock solution with 50:50 (v/v) methanol:water. These working solutions will be used to spike the plasma for calibration standards and quality control samples.
2.2.4. This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL. This working solution will be added to all samples (calibration standards, quality controls, and unknown samples) during sample preparation.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Label a series of microcentrifuge tubes for each calibration standard and QC level.
-
Aliquot 90 µL of blank human plasma into each tube.
-
Spike 10 µL of the appropriate Tricin working solution into each tube to achieve the desired final concentrations for the calibration curve and QC samples.
-
Vortex each tube gently for 10 seconds.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.
-
To each 100 µL of plasma sample (calibration standards, QCs, and unknowns), add 20 µL of the this compound IS working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
2.5.1. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
2.5.2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion for Tricin is m/z 331 ([M+H]+). Specific product ions and optimized collision energies need to be determined experimentally. This is typically done by infusing a standard solution of Tricin and this compound into the mass spectrometer and performing a product ion scan to identify the most abundant and stable fragment ions.
Data Presentation
The quantitative data for the calibration curve should be summarized in a table as shown below. The peak area ratio (Tricin peak area / this compound peak area) is plotted against the nominal concentration of Tricin. A linear regression analysis with a 1/x² weighting factor is typically applied.
| Calibration Standard | Nominal Concentration (ng/mL) | Tricin Peak Area | This compound Peak Area | Peak Area Ratio |
| Blank | 0 | ND | 150,000 | N/A |
| CAL 1 | 1 | 1,500 | 152,000 | 0.0099 |
| CAL 2 | 5 | 7,600 | 151,000 | 0.0503 |
| CAL 3 | 10 | 15,300 | 153,000 | 0.1000 |
| CAL 4 | 50 | 75,500 | 150,000 | 0.5033 |
| CAL 5 | 100 | 152,000 | 151,000 | 1.0066 |
| CAL 6 | 500 | 760,000 | 152,000 | 5.0000 |
| CAL 7 | 1000 | 1,510,000 | 150,000 | 10.0667 |
ND: Not Detected, N/A: Not Applicable
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Tricin.
Internal Standard Calibration Logic
Caption: Logic of internal standard calibration.
Conclusion
This application note provides a detailed protocol for the development of a robust and reliable LC-MS/MS method for the quantification of Tricin in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation sample preparation method allows for accurate and precise measurements, which are crucial for pharmacokinetic and other drug development studies. The provided workflows and data presentation tables serve as a comprehensive guide for researchers in the field. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before applying this method to the analysis of clinical or preclinical study samples.
References
Application Note: A Robust Protocol for the Quantitative Analysis of Tricin in Biological and Botanical Matrices Using an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tricin (B192558) (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a naturally occurring flavone (B191248) found in various plants, including rice bran, wheat straw, and certain grasses.[1][2] It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant activities.[2] Accurate and precise quantification of Tricin in complex matrices such as human plasma, serum, and plant tissues is crucial for pharmacokinetic studies, drug development, and quality control of botanical extracts.
Bioanalytical methods, particularly those employing liquid chromatography coupled with mass spectrometry (LC-MS/MS), are essential for this purpose.[3] However, the multi-step nature of sample preparation, from extraction to analysis, can introduce variability and potential analyte loss, compromising the accuracy of the results. The use of an internal standard (IS) is a fundamental strategy to mitigate these issues.[4] An IS is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls before processing. It co-elutes with the analyte and experiences similar effects during extraction, derivatization, and injection, thereby correcting for variations in sample recovery and instrument response.
This application note provides detailed protocols for the sample preparation and analysis of Tricin from both human plasma and plant materials, incorporating the use of an internal standard to ensure data integrity and reliability.
Selection of an Internal Standard
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C-Tricin), as its behavior is nearly identical to the analyte. When a SIL-IS is unavailable, a structurally similar compound that is not endogenously present in the sample can be used. For the analysis of Tricin in human plasma, the flavonoid Quercetin has been successfully used as an internal standard. It shares structural similarities with Tricin and can be chromatographically separated.
Experimental Protocols
Protocol 1: Tricin Extraction from Human Plasma/Serum
This protocol is adapted from a validated HPLC method for the determination of Tricin in human plasma.
Materials:
-
Human plasma or serum samples
-
Tricin analytical standard
-
Quercetin (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Acetic Acid (Glacial)
-
Deionized Water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
Syringe filters (0.22 µm)
-
HPLC or UPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Tricin in methanol.
-
Prepare a 1 mg/mL stock solution of Quercetin (IS) in methanol.
-
From these, prepare working standard solutions and calibration curve standards by serial dilution.
-
-
Preparation of Extraction Solvent:
-
Prepare the extraction solvent by mixing acetone with 0.1 M acetic acid.
-
-
Sample Spiking and Protein Precipitation:
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Quercetin internal standard working solution to each tube.
-
Add 500 µL of the cold extraction solvent (0.1 M acetic acid in acetone) to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer and Evaporation:
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 50% methanol in water).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Inject the sample into the LC-MS/MS system for analysis.
-
Protocol 2: Tricin Extraction from Plant Material
This protocol provides a general framework for extracting Tricin from dried and ground plant tissue, such as leaves, stems, or rice bran.
Materials:
-
Dried, finely ground plant material
-
Tricin analytical standard
-
Internal Standard (e.g., Quercetin or another suitable flavonoid not present in the plant)
-
Methanol, Ethanol, or Ethyl Acetate (B1210297) (HPLC grade)
-
Deionized Water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Ultrasonic bath or shaker
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Weighing and Spiking:
-
Accurately weigh approximately 100-200 mg of the homogenized, dried plant powder into a centrifuge tube.
-
Spike the sample with a known amount of the internal standard working solution.
-
-
Solvent Extraction:
-
Add 5 mL of the extraction solvent (e.g., 70% ethanol). Different solvents like ethyl acetate or methanol can also be used depending on the plant matrix.
-
Vortex thoroughly for 1-2 minutes.
-
Extract using an ultrasonic bath for 30 minutes or a mechanical shaker for 1-2 hours.
-
-
Centrifugation and Collection:
-
Centrifuge the mixture at 4,000 x g for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet one more time to ensure complete recovery. Combine the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the combined supernatant to dryness using a rotary evaporator or nitrogen evaporator.
-
-
Sample Cleanup (Solid Phase Extraction - SPE):
-
Reconstitute the dried extract in a small volume of 10% methanol.
-
Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute the flavonoids, including Tricin and the IS, with 5 mL of 60-80% methanol.
-
Collect the eluate and evaporate to dryness.
-
-
Final Preparation and Analysis:
-
Reconstitute the final dried residue in a known volume (e.g., 200 µL) of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize typical quantitative data obtained from validated methods for Tricin analysis.
Table 1: Method Validation Parameters for Tricin Analysis in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 µg/mL |
| Recovery (at 5, 10, and 100 µg/mL) | 92.6 - 102.8% |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 10% |
| Internal Standard | Quercetin |
Table 2: Example of Tricin Yield from Plant Material Using Different Procedures
| Plant Material | Extraction Procedure | Tricin Yield (mg/g dry weight) |
| Huperzia brevifolia | Dynamic Maceration (EtOAc) | 5.6 mg/g |
| Huperzia brevifolia | Acidified Extraction (pH=5) | 38.9 mg/g |
| Rice Hulls | Conventional Solvent Extraction | 0.0147 mg/g |
| Rice Hulls | Enzymatic Hydrolysis + High Pressure | 0.0329 mg/g |
Visualized Workflows and Diagrams
The following diagrams illustrate the experimental workflows and the logic of using an internal standard.
Caption: Experimental workflow for Tricin analysis from plasma.
Caption: General workflow for Tricin extraction from plant material.
Caption: Logical diagram illustrating the principle of internal standardization.
References
Application Notes and Protocols for the Use of Tricin-d6 in Pharmacokinetic Studies of Tricin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricin is a naturally occurring flavone (B191248) found in various plants, notably in the bran of rice (Oryza sativa) and other cereals. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. To properly evaluate the efficacy and safety of Tricin as a potential therapeutic agent, a thorough understanding of its pharmacokinetic profile – its absorption, distribution, metabolism, and excretion (ADME) – is essential.
The use of a stable isotope-labeled internal standard, such as Tricin-d6, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of this compound to Tricin ensure that it behaves similarly during sample preparation and analysis, allowing for accurate correction of any variability and leading to highly reliable and reproducible pharmacokinetic data.
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Tricin using this compound as an internal standard.
Data Presentation
The following tables summarize key pharmacokinetic parameters of Tricin in rats following intravenous (IV) and oral (PO) administration. This data has been compiled from a comparative pharmacokinetic study and is presented here to provide a baseline understanding of Tricin's behavior in a preclinical model.[1][2]
Table 1: Pharmacokinetic Parameters of Tricin in Rats after a Single Intravenous (IV) Dose
| Parameter | 2.1 mg/kg Dose | 4.3 mg/kg Dose |
| C₀ (µg/mL) | 3.8 ± 0.4 | 5.2 ± 0.6 |
| t½α (h) | 0.2 ± 0.03 | 0.3 ± 0.05 |
| t½β (h) | 3.9 ± 0.5 | 4.2 ± 0.6 |
| AUC₀-t (µg·h/mL) | 4.8 ± 0.6 | 8.9 ± 1.1 |
| AUC₀-∞ (µg·h/mL) | 5.1 ± 0.7 | 9.5 ± 1.2 |
| Vd (L/kg) | 1.2 ± 0.2 | 1.5 ± 0.3 |
| CL (L/h/kg) | 0.41 ± 0.06 | 0.45 ± 0.07 |
| MRT (h) | 3.5 ± 0.4 | 4.0 ± 0.5 |
C₀: Initial plasma concentration; t½α: Distribution half-life; t½β: Elimination half-life; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; Vd: Volume of distribution; CL: Clearance; MRT: Mean residence time. Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of Tricin in Rats after a Single Oral (PO) Dose
| Parameter | 4.3 mg/kg Dose | 17.0 mg/kg Dose |
| Cmax (µg/mL) | 0.15 ± 0.03 | 3.1 ± 0.5 |
| Tmax (h) | 0.33 ± 0.08 | 0.33 ± 0.08 |
| t½ (h) | 5.1 ± 0.7 | 6.2 ± 0.9 |
| AUC₀-t (µg·h/mL) | 0.4 ± 0.06 | 9.8 ± 1.5 |
| AUC₀-∞ (µg·h/mL) | 0.5 ± 0.08 | 10.5 ± 1.8 |
| MRT (h) | 5.8 ± 0.8 | 7.1 ± 1.1 |
| Bioavailability (%) | ~10% | ~22% |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; MRT: Mean residence time. Data are presented as mean ± standard deviation.
Experimental Protocols
Bioanalytical Method: UPLC-MS/MS Quantification of Tricin
This protocol outlines the steps for the quantitative analysis of Tricin in plasma samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), employing this compound as the internal standard.
1.1. Materials and Reagents
-
Tricin (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (or other relevant biological matrix)
1.2. Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP or equivalent)
1.3. UPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Autosampler Temperature: 10 °C
1.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
MRM Transitions (Hypothetical - requires optimization):
-
Tricin: Precursor ion (Q1) m/z 331.1 -> Product ion (Q3) m/z 316.1 (Collision Energy: ~25 eV)
-
This compound: Precursor ion (Q1) m/z 337.1 -> Product ion (Q3) m/z 322.1 (Collision Energy: ~25 eV)
-
Note: The MRM transitions and collision energies provided are hypothetical and must be optimized for the specific instrument being used. This is a critical step in method development.
Sample Preparation: Protein Precipitation
This protocol describes a simple and efficient protein precipitation method for the extraction of Tricin from plasma samples.
2.1. Preparation of Solutions
-
Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Dilute this stock solution with acetonitrile to a working concentration (e.g., 100 ng/mL).
2.2. Extraction Procedure
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of the internal standard spiking solution (this compound in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system for analysis.
In Vivo Pharmacokinetic Study Protocol
This protocol provides a general framework for conducting an in vivo pharmacokinetic study of Tricin in rats.
3.1. Animal Model
-
Species: Sprague-Dawley or Wistar rats (male or female, as appropriate for the study design)
-
Weight: 200-250 g
-
Housing: Controlled environment with a 12-hour light/dark cycle, and free access to food and water. Animals should be fasted overnight before dosing.
3.2. Dosing
-
Intravenous (IV) Administration:
-
Formulate Tricin in a suitable vehicle (e.g., a mixture of PEG400, ethanol, and saline).
-
Administer a single bolus dose (e.g., 2-5 mg/kg) via the tail vein.
-
-
Oral (PO) Administration:
-
Formulate Tricin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a single dose (e.g., 5-20 mg/kg) by oral gavage.
-
3.3. Blood Sampling
-
Collect blood samples (approximately 100-200 µL) from the jugular vein or another appropriate site into heparinized tubes at the following time points:
-
IV: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4 °C to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
3.4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Tricin to this compound against the concentration of Tricin standards.
-
Determine the concentration of Tricin in the plasma samples from the calibration curve.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Visualization of Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the biological context of Tricin's action, the following diagrams are provided.
Caption: Experimental workflow for a pharmacokinetic study of Tricin.
Caption: Simplified signaling pathways modulated by Tricin in cancer.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the pharmacokinetic evaluation of Tricin. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and drug development. Adherence to these detailed methodologies will enable the generation of high-quality, reproducible data, which is crucial for advancing our understanding of Tricin's therapeutic potential.
References
Application Notes and Protocols for the Use of Tricin and its Deuterated Analog, Tricin-d6, in Cell-Based Assays
Introduction
Tricin (B192558) (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a natural flavonoid found in various plants, including rice bran and wheat.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties.[3][4][5][6] Tricin-d6, a deuterium-labeled version of Tricin, serves as a crucial analytical tool for the accurate quantification of Tricin in biological samples, including cell-based assay systems, through mass spectrometry.[7][8]
These application notes provide detailed protocols for utilizing Tricin in common cell-based assays to evaluate its bioactivity and introduce the application of this compound as an internal standard for quantitative analysis of Tricin uptake and metabolism in cells.
Section 1: Anti-Cancer Activity of Tricin
Tricin has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines.[3][9] Its mechanisms of action include inducing cell cycle arrest and affecting energy metabolism.[3][9]
Quantitative Data: Cytotoxicity of Tricin in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tricin in different cancer cell lines, as determined by cell viability assays.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | IC50 (µM) | Reference |
| SGC-7901 | Gastric Cancer | 48 | 53.8 | ~163 | [3] |
| SGC-7901 | Gastric Cancer | 72 | 17.8 | ~54 | [3] |
| HT-29 | Colon Cancer | 48 | - | 107.9 | [6] |
| Colon26-Luc | Colon Cancer | 48 | - | 34 | [6] |
| HUVEC | Endothelial | Not Specified | - | 27.32 | [5] |
| PC3 | Prostate Cancer | Not Specified | - | 117.5 | [10] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is adapted from methodologies used to assess the effect of Tricin on cancer cell viability.[3][6]
Materials:
-
Cancer cell lines (e.g., SGC-7901, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Tricin
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of Tricin in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.[3] Replace the medium in the wells with 100 µL of medium containing various concentrations of Tricin. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the Tricin concentration to determine the IC50 value.
Logical Workflow for Cell Viability Assay
Caption: Workflow for determining the cytotoxic effects of Tricin using an MTT assay.
Section 2: Anti-Inflammatory Activity of Tricin
Tricin exhibits anti-inflammatory properties by modulating key signaling pathways, such as the Toll-like receptor 4 (TLR4) and NF-κB pathways.[4][11][12]
Signaling Pathway: Tricin's Inhibition of TLR4 Signaling
Tricin has been shown to interfere with the lipopolysaccharide (LPS)-induced inflammatory response by blocking the TLR4 signaling cascade.[4]
Caption: Tricin inhibits the LPS-induced inflammatory response by targeting the TLR4 signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol is designed to assess the anti-inflammatory effect of Tricin by measuring the inhibition of LPS-induced nitric oxide production in macrophage cell lines like RAW 264.7.[11][13]
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Tricin
-
DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Sodium nitrite (B80452) standard
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of Tricin (dissolved in DMSO and diluted in medium) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only, cells + LPS, cells + Tricin without LPS).
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant.
-
Griess Reaction: Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by Tricin compared to the LPS-only control.
Section 3: Quantitative Analysis of Tricin in Cell-Based Assays Using this compound
To understand the relationship between the extracellular concentration of Tricin and its intracellular effects, it is crucial to quantify its uptake and metabolism by the cells. This compound is an ideal internal standard for this purpose in mass spectrometry-based methods due to its chemical similarity to Tricin and its distinct mass.[7][8]
Experimental Protocol: Cell-Based Tricin Uptake Assay using LC-MS/MS
This protocol outlines a general procedure for quantifying intracellular Tricin concentrations.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tricin
-
This compound (as an internal standard)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
6-well or 12-well plates
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of Tricin for various time points.
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a known amount of this compound in lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to the cell lysate to precipitate proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to detect the specific parent-to-daughter ion transitions for both Tricin and this compound.
-
Data Analysis: Calculate the peak area ratio of Tricin to this compound. Quantify the amount of Tricin in the samples by comparing this ratio to a standard curve prepared with known concentrations of Tricin and a fixed concentration of this compound.
Workflow for Tricin Quantification using this compound
Caption: Workflow for the quantification of intracellular Tricin using this compound as an internal standard.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Researchers should always adhere to appropriate laboratory safety practices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tricin | C17H14O7 | CID 5281702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A Natural Flavone Tricin from Grains Can Alleviate Tumor Growth and Lung Metastasis in Colorectal Tumor Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preparation and Tumor Inhibitory Activity of Tricin from Carex Meyeriana Kunth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tricin isolated from Allium atroviolaceum potentiated the effect of docetaxel on PC3 cell proliferation: role of miR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural flavone tricin exerted anti-inflammatory activity in macrophage via NF-κB pathway and ameliorated acute colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Tricin Quantification in Herbal Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricin (B192558) (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a flavone (B191248) found in various medicinal herbs and grains, notably from the Poaceae family, including wheat, rice, and barley.[1] It has garnered significant interest in the scientific community due to its wide range of biological activities, such as antioxidant, anti-inflammatory, antiviral, and anticancer properties.[2] Accurate quantification of Tricin in herbal medicine is crucial for quality control, standardization of extracts, and for elucidating its pharmacological mechanisms.
These application notes provide a comprehensive overview of the methodologies for the quantification of Tricin in herbal matrices, including detailed experimental protocols and quantitative data from various sources. Additionally, it visualizes key experimental workflows and the signaling pathways modulated by Tricin.
Data Presentation: Quantitative Data Summary
The concentration of Tricin can vary significantly depending on the plant species, the part of the plant used, and the extraction method employed. The following tables summarize the reported quantities of Tricin in various herbal sources.
Table 1: Tricin Content in Various Herbal Medicines and Plant By-products
| Botanical Source | Plant Part | Tricin Content | Reference |
| Triticum aestivum | Wheat Straw | 1925.05 mg/kg (dry material) | [3] |
| Oryza sativa | Rice Straw | 1006 mg/kg | [3] |
| Imperata cylindrica | Mature Fruits | High Content | [4] |
| Huperzia brevifolia | Dried Aerial Parts | 3.89% w/w (38.9 mg/g) | |
| Oryzae Fructus Germinatus (OFG) | Medicinal Grain | 23.6 ± 2.2 µg/g | |
| Hordei Fructus Germinatus (HFG) | Medicinal Grain | 17.9 ± 1.3 µg/g | |
| Setariae Fructus Germinatus (SFG) | Medicinal Grain | 21.5 ± 3.8 µg/g | |
| Njavara Rice | Bran | 1930 mg/kg | |
| Winter Wheat | Hull | 772 mg/kg | |
| Winter Wheat | Leaf | 253 mg/kg | |
| Winter Wheat | Bran | 45 mg/kg | |
| Rice | Sprouts | 23.6 µg/g | |
| Millet | Sprouts | 21.5 µg/g | |
| Barley | Sprouts | 17.9 µg/g |
Experimental Protocols
Accurate quantification of Tricin requires meticulous sample preparation and analytical procedures. Below are detailed protocols for extraction, isolation, and quantification.
Protocol 1: Extraction of Tricin from Plant Material
This protocol is a generalized procedure for the extraction of Tricin from dried plant material.
Workflow for Tricin Extraction
Caption: Workflow for the extraction of Tricin from plant material.
Materials and Reagents:
-
Dried plant material (e.g., Carex Meyeriana Kunth powder)
-
70% (v/v) aqueous ethanol
-
Reflux apparatus
-
Filtration system (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Place 250 g of the dried plant powder into a round-bottom flask.
-
Add 5000 mL of 70% aqueous ethanol.
-
Perform reflux extraction for 90 minutes.
-
Repeat the extraction process twice with fresh solvent.
-
-
Filtration: Combine the extracts from the two reflux cycles and filter to remove solid plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol and a portion of the water, yielding the crude extract.
Protocol 2: Purification of Tricin using Macroporous Adsorption Resin
This protocol describes the purification of Tricin from the crude extract.
Workflow for Tricin Purification
Caption: Workflow for the purification of Tricin using macroporous resin.
Materials and Reagents:
-
Crude Tricin extract
-
HPD-300 macroporous adsorption resin
-
Deionized water
-
Ethanol (10%, 30%, 50%, 70% v/v)
-
Chromatography column
Procedure:
-
Resin Preparation: Pack a chromatography column with HPD-300 macroporous resin and equilibrate with deionized water.
-
Adsorption: Load the crude Tricin extract onto the column.
-
Washing: Wash the column with 5 bed volumes (BV) of deionized water followed by 5 BV of 10% aqueous ethanol to remove impurities.
-
Elution: Elute the bound Tricin from the resin using a stepwise gradient of ethanol:
-
5 BV of 30% ethanol
-
5 BV of 50% ethanol
-
5 BV of 70% ethanol
-
-
Fraction Collection: Collect the eluates from the 30%, 50%, and 70% ethanol steps.
-
Drying: Combine the Tricin-rich fractions and dry them completely. The purity of Tricin can be significantly increased from the crude extract.
Protocol 3: UPLC-MS/MS Quantification of Tricin
This protocol details the instrumental analysis for the quantification of Tricin.
Workflow for UPLC-MS/MS Quantification
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tricin-d6 for Mass Spectrometry
Welcome to the technical support center for the optimization of Tricin-d6 concentration in mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of their quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated form of Tricin, a naturally occurring flavonoid. In mass spectrometry, this compound serves as a stable isotope-labeled internal standard (SIL-IS). It is chemically almost identical to the analyte of interest (Tricin) but has a different mass due to the deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer. Using a SIL-IS like this compound is considered the gold standard in quantitative mass spectrometry because it helps to correct for variations that can occur during sample preparation, injection, and ionization, leading to more accurate and precise results.
Q2: What is the optimal concentration of this compound to use as an internal standard?
A2: The optimal concentration of this compound should be determined empirically for each specific assay and matrix. A general guideline is to use a concentration that provides a strong, reproducible signal without saturating the detector and falls within the linear range of the assay. A common starting point is a concentration in the mid-range of the calibration curve for the analyte (Tricin). For example, if your Tricin calibration curve ranges from 1 ng/mL to 1000 ng/mL, a this compound concentration of 100 ng/mL could be a good starting point.
Q3: How do I prepare the this compound working solution?
A3: To prepare the this compound working solution, start by dissolving a known amount of the solid standard in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to create a stock solution (e.g., 1 mg/mL). This stock solution should be stored at a low temperature (e.g., -20°C or -80°C) to ensure stability. The working solution is then prepared by diluting the stock solution to the desired concentration with the appropriate solvent, which is often the mobile phase used in your LC-MS/MS method.
Q4: What are the expected precursor and product ions for Tricin and this compound?
A4: The precursor ion for Tricin in positive electrospray ionization (ESI+) mode is the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 331. For this compound, the [M+H]⁺ ion will be at m/z 337. The product ions are generated by fragmentation of the precursor ion. The selection of specific product ions is crucial for developing a selective and sensitive Multiple Reaction Monitoring (MRM) method.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Signal or No Signal for this compound
-
Question: I am not seeing a signal, or the signal for my this compound internal standard is very weak. What should I check?
-
Answer:
-
Incorrect Mass Spectrometer Settings: Verify that the mass spectrometer is set to monitor the correct MRM transitions for this compound. Ensure that the ionization source parameters (e.g., capillary voltage, source temperature, gas flows) are optimized for your specific instrument and mobile phase.
-
Improper Solution Preparation: Confirm the concentration and integrity of your this compound stock and working solutions. Ensure the standard has not degraded.
-
Ion Suppression: The sample matrix can sometimes suppress the ionization of the internal standard. To investigate this, you can perform a post-column infusion experiment. If ion suppression is significant, you may need to improve your sample cleanup procedure or adjust your chromatographic conditions to separate this compound from the interfering matrix components.
-
Issue 2: High Variability in this compound Signal Across Samples
-
Question: The peak area of my this compound is inconsistent from one sample to the next. What could be the cause?
-
Answer:
-
Inconsistent Sample Preparation: Ensure that the same volume of this compound working solution is added to every sample and that the extraction procedure is performed consistently.
-
Matrix Effects: Different samples can have varying levels of matrix components, leading to inconsistent ion suppression or enhancement. A robust sample cleanup method is essential to minimize these effects.
-
Instrument Instability: Check for fluctuations in the LC pump flow rate or instability in the mass spectrometer's ion source, which can lead to variable signal intensity.
-
Issue 3: Chromatographic Peak Shape Issues (Tailing, Fronting, or Splitting)
-
Question: The chromatographic peak for this compound is not symmetrical. How can I improve the peak shape?
-
Answer:
-
Column Performance: The column may be degraded or contaminated. Try flushing the column or replacing it with a new one.
-
Mobile Phase Incompatibility: Ensure that the solvent used to dissolve your final sample extract is compatible with the initial mobile phase conditions to avoid peak distortion.
-
Injection Volume: Injecting too large a volume of a strong solvent can lead to poor peak shape.
-
Issue 4: Retention Time Shift Between Tricin and this compound
-
Question: My this compound peak is eluting at a slightly different time than my Tricin peak. Is this a problem?
-
Answer: A small, consistent shift in retention time between a deuterated internal standard and its native analog can sometimes occur, especially in high-resolution chromatography. While not ideal, it may be acceptable if the shift is small and consistent and does not lead to differential matrix effects. If the separation is significant, it can compromise the accuracy of quantification. To address this, you can try adjusting the chromatographic gradient or using a column with a different selectivity.
Data Presentation
The following tables summarize key parameters for a typical LC-MS/MS method for the quantification of Tricin using this compound as an internal standard.
Table 1: Recommended MRM Transitions for Tricin and this compound (Positive ESI)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Tricin | 331.1 | 316.1 | Quantifier |
| Tricin | 331.1 | 287.1 | Qualifier |
| This compound | 337.1 | 322.1 | Internal Standard |
Table 2: Typical LC-MS/MS Instrument Parameters
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Collision Gas | Argon |
| MRM Parameters | |
| Collision Energy | Optimize for each transition (typically 15-30 eV) |
| Declustering Potential | Optimize for each transition (typically 50-100 V) |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound solid standard.
-
Dissolve the standard in 1 mL of LC-MS grade methanol in a clean volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in an amber vial at -20°C or -80°C.
-
-
Working Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
For example, to make a 100 ng/mL working solution, you can dilute the stock solution 1:1000 and then 1:10.
-
Prepare the working solution fresh daily or as needed and store it at 4°C during use.
-
Protocol 2: Sample Preparation (Protein Precipitation for Plasma Samples)
-
Sample Aliquoting:
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 20 µL of the this compound working solution (e.g., 100 ng/mL) to each tube.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for Tricin quantification.
Caption: Troubleshooting logic for deuterated internal standards.
Technical Support Center: Matrix Effects in Tricin Quantification with Tricin-d6
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing matrix effects during the quantification of Tricin using its stable isotope-labeled internal standard, Tricin-d6, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Tricin?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Tricin, by co-eluting, undetected components from the sample matrix (e.g., plasma, urine, or tissue extracts).[1][2] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, reduced sensitivity, and poor reproducibility of results for Tricin.[1][3] Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and endogenous metabolites.[1]
Q2: Why is this compound considered a suitable internal standard for mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Tricin. SIL-IS are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. Because this compound is chemically almost identical to Tricin, it co-elutes chromatographically and experiences nearly the same degree of ion suppression or enhancement. By calculating the ratio of the Tricin signal to the this compound signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate all issues related to matrix effects?
A3: While highly effective, this compound may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Tricin and this compound. If this shift is significant enough to cause the analyte and internal standard to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effects. Therefore, it is crucial to verify the co-elution of Tricin and this compound during method development.
Q4: How can I quantitatively assess the matrix effect for my Tricin assay?
A4: The matrix effect can be quantified by comparing the peak area of Tricin in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of Tricin in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area of Tricin in Post-Extraction Spiked Sample) / (Peak Area of Tricin in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS quantification of Tricin using this compound.
Issue 1: High Variability in the Tricin/Tricin-d6 Peak Area Ratio
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Solution: Ensure that the extraction and evaporation steps are consistent across all samples, including calibration standards, quality controls (QCs), and unknown samples. Inconsistent recovery of Tricin and this compound can lead to variable peak area ratios.
-
-
Possible Cause 2: Differential Matrix Effects.
-
Solution: Optimize the chromatographic conditions to ensure the co-elution of Tricin and this compound. A slight separation due to the isotope effect can expose them to different matrix components, causing variable ion suppression or enhancement. Consider modifying the gradient, flow rate, or column chemistry.
-
-
Possible Cause 3: Contamination of the LC-MS System.
-
Solution: Implement a robust column washing protocol and inject blank samples between unknown samples to check for carryover. Contaminants from the sample matrix can build up on the column or in the ion source, leading to inconsistent ionization.
-
Issue 2: Poor Peak Shape or Tailing for Tricin and/or this compound
-
Possible Cause 1: Matrix Overload.
-
Solution: Improve the sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH.
-
Solution: Adjust the pH of the mobile phase to ensure that Tricin and this compound are in a consistent ionic state, which can improve peak shape.
-
-
Possible Cause 3: Column Degradation.
-
Solution: A loss of stationary phase or contamination of the analytical column can lead to poor peak shape. Replace the column with a new one of the same type.
-
Issue 3: Unexpectedly Low or No Signal for this compound
-
Possible Cause 1: Pipetting or Dilution Errors.
-
Solution: Carefully re-prepare the this compound working solution and verify its concentration. Ensure accurate and consistent addition of the internal standard to all samples.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Review the manufacturer's storage guidelines for this compound. Improper storage can lead to degradation. Prepare fresh working solutions regularly and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Incorrect Mass Spectrometer Settings.
-
Solution: Verify that the correct precursor and product ion transitions for this compound are being monitored in the MS method.
-
Quantitative Data Summary
The following tables present hypothetical data from a validation study for the quantification of Tricin in human plasma, illustrating the assessment of matrix effects.
Table 1: Matrix Effect Assessment for Tricin
| QC Level | Mean Peak Area (Neat Solution, n=6) | Mean Peak Area (Post-Spiked Matrix, n=6) | Matrix Factor (MF) | Ion Suppression/Enhancement |
| Low (5 ng/mL) | 15,234 | 11,890 | 0.78 | Suppression |
| Medium (50 ng/mL) | 155,876 | 123,142 | 0.79 | Suppression |
| High (500 ng/mL) | 1,602,345 | 1,281,876 | 0.80 | Suppression |
Table 2: Internal Standard Normalized Matrix Factor
| QC Level | Mean Peak Area Ratio (Tricin/Tricin-d6) (Neat Solution, n=6) | Mean Peak Area Ratio (Tricin/Tricin-d6) (Post-Spiked Matrix, n=6) | IS Normalized Matrix Factor |
| Low (5 ng/mL) | 0.51 | 0.52 | 1.02 |
| Medium (50 ng/mL) | 5.20 | 5.15 | 0.99 |
| High (500 ng/mL) | 53.41 | 53.95 | 1.01 |
The data in Table 1 indicates ion suppression for Tricin in the plasma matrix. However, as shown in Table 2, when the peak area ratio of Tricin to its stable isotope-labeled internal standard, this compound, is used, the matrix effect is effectively compensated for, with the IS Normalized Matrix Factor being close to 1.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To quantitatively assess the degree of ion suppression or enhancement for Tricin in a specific biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standard solutions of Tricin and this compound in the final mobile phase composition at low, medium, and high concentrations.
-
Set B (Post-Extraction Spiked Matrix): Process at least six different lots of blank matrix through the entire sample preparation procedure. Spike Tricin and this compound into the final, clean extracts to achieve the same concentrations as in Set A.
-
Set C (Pre-Extraction Spiked Matrix): Spike Tricin and this compound into the blank matrix before the extraction process at the same concentrations as in Set A. (This set is primarily for determining recovery but is often analyzed concurrently).
-
-
Analyze all three sets of samples by the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Recovery (RE) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B)
-
Process Efficiency (PE) = (Mean Peak Area in Set C) / (Mean Peak Area in Set A) = MF x RE
-
An MF value close to 1 indicates minimal matrix effect. An MF < 1 signifies ion suppression, while an MF > 1 indicates ion enhancement.
Protocol 2: LC-MS/MS Method for Tricin Quantification in Plasma
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma, add 20 µL of this compound working solution (e.g., 100 ng/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute Tricin and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Tricin: [Precursor ion] -> [Product ion]
-
This compound: [Precursor ion + 6] -> [Product ion]
-
Visualizations
Caption: Troubleshooting workflow for high variability in Tricin/Tricin-d6 ratio.
Caption: Experimental workflow for the evaluation of matrix effects.
References
Tricin-d6 stability in different solvents and temperatures
Welcome to the technical support center for Tricin-d6. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various laboratory settings. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. As with many deuterated compounds, this compound may be hygroscopic, so it is crucial to store it in a tightly sealed container in a dry environment.[1][2]
Q2: How should I prepare and store this compound solutions?
When preparing solutions, it is recommended to use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and prevent H/D exchange.[1][2] Stock solutions in organic solvents such as DMSO, ethanol, or methanol (B129727) should be stored at -20°C or -80°C for long-term stability. For daily use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.
Q3: What is the general stability of this compound in common organic solvents?
While specific long-term quantitative stability data for this compound in various organic solvents is limited in publicly available literature, general principles for flavonoids suggest that stability is solvent and temperature-dependent. As a deuterated flavonoid, this compound is expected to have enhanced metabolic stability compared to its non-deuterated counterpart, Tricin.[3] However, chemical stability in solution is a separate consideration. Anecdotal evidence suggests that many compounds in DMSO are stable for at least two years at 4°C.[4] For other solvents, it is best practice to prepare fresh solutions or conduct a stability study for your specific experimental conditions.
Q4: Can I expect this compound to have similar stability to Tricin?
In terms of metabolic stability, deuteration generally increases the stability of flavonoids due to the kinetic isotope effect.[3] However, for chemical stability in different solvents and temperatures, it is reasonable to assume that this compound will behave similarly to Tricin. Therefore, stability data for Tricin can be a useful, albeit approximate, guide for this compound.
Troubleshooting Guides
Issue: Unexpected or inconsistent experimental results.
This could be due to the degradation of your this compound stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue: Potential for Hydrogen-Deuterium (H/D) Exchange.
Loss of isotopic purity will affect mass spectrometry-based assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected H/D exchange.
Data on this compound Stability and Solubility
Solubility of Tricin
| Solvent | Solubility | Notes |
| DMSO | 10 mg/mL | Data from product datasheet. |
| DMF | 50 mg/mL | Data from product datasheet. |
| Ethanol-Water Mixtures | Varies with temperature and composition | See detailed table below. |
Solubility of Tricin in Ethanol-Water Mixtures at Various Temperatures
The following table summarizes the mole fraction solubility (x) of Tricin in ethanol-water mixtures at different temperatures.
| Temperature (K) | Mole Fraction of Ethanol | Mole Fraction Solubility of Tricin (x 10^5) |
| 288.15 | 0.2 | 0.12 |
| 288.15 | 0.4 | 0.85 |
| 288.15 | 0.6 | 4.23 |
| 288.15 | 0.8 | 15.8 |
| 298.15 | 0.2 | 0.18 |
| 298.15 | 0.4 | 1.25 |
| 298.15 | 0.6 | 6.15 |
| 298.15 | 0.8 | 22.8 |
| 308.15 | 0.2 | 0.26 |
| 308.15 | 0.4 | 1.81 |
| 308.15 | 0.6 | 8.86 |
| 308.15 | 0.8 | 32.8 |
| 318.15 | 0.2 | 0.37 |
| 318.15 | 0.4 | 2.60 |
| 318.15 | 0.6 | 12.7 |
| 318.15 | 0.8 | 46.9 |
| 328.15 | 0.2 | 0.52 |
| 328.15 | 0.4 | 3.71 |
| 328.15 | 0.6 | 18.1 |
| 328.15 | 0.8 | 66.8 |
Data adapted from a study on the solubility of Tricin.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure to determine the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound in a selected solvent at various temperatures over a defined period.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, methanol, acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Incubators or ovens set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Light-protective storage containers (e.g., amber vials)
Workflow:
Caption: Workflow for a this compound stability study.
HPLC Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 350 nm (based on the absorbance maximum of Tricin)
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Data Analysis: The percentage of this compound remaining at each time point is calculated using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Protocol for Forced Degradation Study
This protocol is designed to identify potential degradation products of this compound under various stress conditions.
Objective: To generate and identify degradation products of this compound.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Expose solid this compound to 105°C.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.
Methodology:
-
Prepare solutions of this compound under the different stress conditions.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) to identify the mass of the degradation products.
Signaling Pathway (Conceptual):
Caption: Conceptual pathways of this compound forced degradation.
References
Technical Support Center: Tricin Analysis
Welcome to the technical support center for Tricin analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the experimental analysis of Tricin.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is Tricin and in what forms does it typically occur?
Tricin (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) is a flavonoid found predominantly in grasses like rice, wheat, barley, and sugarcane. It can be present in its free aglycone form or as various derivatives, including O-glycosides, lignans, and lignan-glycosides.[1][2] Tricin has also been identified as a monomer incorporated into the lignin (B12514952) of monocot plants.[1][2]
Sample Preparation
Q2: My Tricin recovery is low. What are the most effective methods for extracting Tricin from plant matrices?
Low recovery is often related to the extraction method and the complex nature of plant matrices. Tricin can be both free and bound to lignin.[1] For quantitative analysis of total Tricin, a chemical cleavage step is often necessary.
-
Thioacidolysis: This is a highly efficient method for cleaving ether bonds that link Tricin to lignin, liberating it for quantification. One study reported that thioacidolysis can liberate more than 91% of lignin-integrated Tricin with minimal degradation.
-
Solvent Extraction: For free and soluble Tricin derivatives, extraction with polar solvents like methanol (B129727) or ethanol (B145695) (often in aqueous mixtures, e.g., 70-80%) is common.[3] Techniques such as ultrasonication or pressurized liquid extraction can improve efficiency.
It is crucial to optimize the extraction solvent, temperature, and time for your specific plant matrix to maximize recovery.
Q3: How can I remove interfering compounds from my plant extracts before LC-MS analysis?
A robust sample cleanup is essential to minimize matrix effects.
-
Liquid-Liquid Extraction (LLE): This can be used to partition Tricin into a solvent where it is highly soluble, leaving behind interfering compounds.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex extracts. A C18 or similar reversed-phase cartridge can be used to retain Tricin while more polar interferences are washed away. The retained Tricin is then eluted with a stronger organic solvent.
-
Protein Precipitation: For biological samples, precipitating proteins with a solvent like acetonitrile (B52724) is a necessary step to prevent column clogging and severe matrix effects.
Chromatography and Mass Spectrometry
Q4: I am having trouble separating Tricin from other similar compounds. What are the common isobaric and isomeric interferences?
Isomeric and isobaric compounds are a significant challenge in flavonoid analysis as they have the same mass and often similar fragmentation patterns, making them difficult to distinguish by mass spectrometry alone.
-
Isomers: Tricin has isomers such as other flavonoids with the same elemental composition but different arrangements of hydroxyl and methoxyl groups. Additionally, Tricin derivatives, like glycosides, have numerous positional isomers where the sugar moiety is attached at different positions on the flavonoid backbone.[4][5][6] An aurone (B1235358) isomer of Tricin has also been synthesized.[1]
-
Isobars: Other plant metabolites may have the same nominal mass as Tricin.
High-resolution mass spectrometry (HRMS) can help distinguish between compounds with the same nominal mass but different elemental compositions.[5] However, differentiating isomers often requires excellent chromatographic separation or advanced MS techniques.
Q5: How can I differentiate between Tricin and its isomers?
Differentiating isomers is critical for accurate identification and quantification.
-
Chromatographic Optimization: The most common approach is to optimize the liquid chromatography method to achieve baseline separation of the isomers. This can involve trying different column chemistries (e.g., C18, Phenyl-Hexyl), mobile phase compositions, gradients, and temperatures.
-
Tandem Mass Spectrometry (MS/MS): While isomers can have similar fragmentation patterns, the relative abundance of fragment ions may differ.[6] Careful analysis of the MS/MS spectra can reveal subtle differences that act as a fingerprint for each isomer.
-
Advanced MS Techniques: Techniques like ion mobility spectrometry (IMS) can separate isomers based on their shape and size in the gas phase. Metal complexation followed by MS/MS can also induce unique fragmentation patterns for different isomers.[4][7]
Q6: I am observing significant signal variability (ion suppression or enhancement). What causes this and how can I mitigate it?
This phenomenon is known as the matrix effect and is a major issue in LC-MS analysis, especially with complex samples like plant extracts or biological fluids.[8] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis using techniques like SPE or LLE.
-
Optimize Chromatography: Adjusting the chromatographic method to separate Tricin from the co-eluting matrix components can significantly reduce ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS, such as a deuterated version of Tricin, will be affected by ion suppression in the same way as the analyte, allowing for accurate quantification.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for the matrix effect.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.[9]
Q7: My Tricin appears to be degrading during sample storage or analysis. What are the stability considerations?
Flavonoids can be susceptible to degradation under certain conditions.
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pH Stability: The stability of Tricin can be pH-dependent. It is important to control the pH of your sample solutions and mobile phases.
-
Temperature and Light: Like many phenolic compounds, Tricin may be sensitive to heat and light. Samples should be stored in a cool, dark place, and exposure to light during sample preparation should be minimized. Long-term storage should be at -20°C or -80°C.
-
Oxidation: Tricin has antioxidant properties, which means it can be prone to oxidation. Working under an inert atmosphere (e.g., nitrogen) and using antioxidants in the sample preparation process may be necessary in some cases.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Solvent | The injection solvent should be weaker than or matched to the initial mobile phase. Reconstitute the dried extract in the initial mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. |
| Secondary Interactions with Column | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve the peak shape of phenolic compounds. |
| Extra-column Volume | Ensure that the tubing and fittings between the injector, column, and detector are as short as possible and have a small internal diameter. |
Problem 2: Low Signal Intensity or No Peak Detected
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction method (solvent, time, temperature). Consider a more rigorous method like thioacidolysis if analyzing lignin-bound Tricin. |
| Analyte Degradation | Check sample storage conditions (temperature, light exposure). Prepare fresh samples and standards. |
| Severe Ion Suppression | Improve sample cleanup (e.g., using SPE). Optimize chromatography to separate Tricin from interfering matrix components. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard. |
| Suboptimal MS Parameters | Tune the mass spectrometer parameters (e.g., ionization source settings, collision energy) specifically for Tricin to maximize its signal. |
| Incorrect MRM Transitions | Verify the precursor and product ions for Tricin. A common precursor ion for protonated Tricin [M+H]⁺ is m/z 331. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard. Ensure consistent and thorough sample cleanup for all samples. |
| Inconsistent Sample Preparation | Follow a standardized and validated sample preparation protocol precisely for all samples and standards. |
| Instrument Instability | Equilibrate the LC-MS system before running the sequence. Monitor system suitability by injecting a standard periodically throughout the run. |
| Sample Carryover | Optimize the injector wash procedure with a strong solvent. Inject a blank sample after a high-concentration sample to check for carryover. |
Data Presentation
Table 1: Comparison of Tricin Content from Wheat Straw Using Different Lignin Extraction Methods
| Extraction Method | Tricin Content (mg/g of lignin) | Reference |
| Alkali Lignin (AL) | 23.1 | [10] |
| Mild Acidolysis Lignin (MAL) | 65.2 | [10] |
| Cellulase Enzymatic Lignin (CEL) | 67.3 | [10] |
| Organosolv Lignin (OL) | 71.4 | [10] |
| γ-Valerolactone Lignin (GVL) | 89.3 | [10] |
| This table illustrates how the choice of extraction method can significantly impact the quantified amount of Tricin from the same source material. |
Table 2: Illustrative Example of Quantitative Assessment of Matrix Effect
| Matrix Source | Analyte Response in Matrix (Area) | Analyte Response in Solvent (Area) | Matrix Effect (%) |
| Rice Bran Extract (10x dilution) | 180,000 | 200,000 | -10% (Ion Suppression) |
| Wheat Straw Extract (10x dilution) | 150,000 | 200,000 | -25% (Ion Suppression) |
| Human Plasma (after protein precipitation) | 120,000 | 200,000 | -40% (Ion Suppression) |
| Human Plasma (after SPE cleanup) | 190,000 | 200,000 | -5% (Minimal Suppression) |
| This hypothetical data demonstrates how different matrices can cause varying degrees of ion suppression and how effective sample cleanup (SPE) can mitigate this effect. The matrix effect is calculated as: ((Response in Matrix / Response in Solvent) - 1) * 100. |
Experimental Protocols
Protocol: Quantification of Tricin in Rice Bran by LC-MS/MS
This protocol provides a general framework. Optimization may be required for specific instrumentation and rice bran varieties.
1. Sample Preparation and Extraction
-
Grinding: Mill rice bran to a fine powder (e.g., to pass a 40-mesh screen).
-
Extraction:
-
Weigh 1 gram of powdered rice bran into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex thoroughly to mix.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Concentration: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of 50% methanol.
-
Cleanup (Solid-Phase Extraction):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the reconstituted extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Tricin with 5 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient from 10% to 90% B
-
8-10 min: Hold at 90% B
-
10-10.1 min: Return to 10% B
-
10.1-12 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions (example):
-
Tricin: Precursor ion (Q1): 331.1 → Product ion (Q3): 288.1 (Collision Energy: optimized)
-
Internal Standard (if used): Monitor the specific transition for the deuterated Tricin standard.
-
3. Quantification
-
Prepare a calibration curve using a certified Tricin standard in the same solvent as the final sample reconstitution.
-
If significant matrix effects are still present, use a matrix-matched calibration curve or a stable isotope-labeled internal standard for the most accurate results.
Visualizations
Signaling Pathways
Caption: Tricin's inhibitory effects on key cancer signaling pathways.
Experimental Workflow
Caption: General experimental workflow for Tricin analysis.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting Tricin analysis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Tricin Biosynthesis and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differentiation of flavonoid glycoside isomers by using metal complexation and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tricin - Wikipedia [en.wikipedia.org]
Technical Support Center: Chromatographic Separation of Tricin and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Tricin and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC and UPLC separation of Tricin and its metabolites in a question-and-answer format.
Question: Why am I observing poor peak resolution or co-elution of Tricin and its metabolites?
Answer:
Poor resolution is a common challenge, especially when dealing with structurally similar metabolites like glycosides. Several factors can contribute to this issue. Here's a step-by-step guide to troubleshoot and improve your separation:
-
Initial Checks:
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Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Ensure your column is properly maintained and consider replacing it if performance has declined.
-
System Suitability: Before running your samples, verify your HPLC/UPLC system's performance by injecting a standard mixture with known separation characteristics.
-
-
Method Optimization:
-
Mobile Phase Composition: The choice of organic solvent and additives is critical. Acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol (B129727). Adding a small percentage of an acid like formic acid (typically 0.1%) to the aqueous mobile phase can improve peak shape and selectivity by suppressing the ionization of phenolic hydroxyl groups.[1]
-
Gradient Elution: A shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly enhance the separation of complex mixtures of Tricin and its various conjugated forms.[1]
-
Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially improved resolution. However, be mindful that temperature can also affect the stability of certain analytes.
-
Question: My chromatographic peaks for Tricin are tailing. What are the common causes and how can I fix this?
Answer:
Peak tailing can compromise the accuracy of quantification and reduce resolution. It is often a sign of secondary interactions between the analyte and the stationary phase or issues with the column itself.
-
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Tricin, being a flavonoid with hydroxyl groups, can interact with free silanol groups on the silica-based stationary phase, leading to tailing.[2][3]
-
Solution: Operate at a lower pH (e.g., by adding formic or acetic acid to the mobile phase) to suppress the ionization of silanol groups.[4] Using a modern, high-purity, end-capped C18 column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Column Bed Deformation: A void at the column inlet or channeling in the packing material can cause peak tailing.
-
Solution: If you suspect a void, you can try reversing and flushing the column (if the manufacturer's instructions permit). Otherwise, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter and prolong its life.
-
-
Question: I'm observing inconsistent retention times for Tricin in my analytical runs. What could be the cause?
Answer:
Fluctuating retention times can make peak identification and quantification unreliable. The most common causes are related to the mobile phase, the pump, or temperature instability.
-
Potential Causes & Solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase or evaporation of the more volatile organic solvent can lead to shifts in retention times.
-
Solution: Ensure accurate and consistent mobile phase preparation. Keep the solvent reservoirs capped to minimize evaporation.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.
-
Solution: Increase the column equilibration time to ensure the column is fully returned to the initial mobile phase conditions before the next injection.
-
-
Pump Issues: Leaks, malfunctioning check valves, or trapped air bubbles in the pump can cause an inconsistent flow rate, leading to variable retention times.
-
Solution: Perform regular pump maintenance. Purge the pump to remove any air bubbles and check for any visible leaks.
-
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times if a column oven is not used.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical runs.
-
-
Frequently Asked Questions (FAQs)
Q1: What type of column is best suited for the separation of Tricin and its metabolites?
A C18 reversed-phase column is the most common and generally effective choice for separating Tricin and its metabolites. For challenging separations involving very similar structures, such as glycosylated forms, a high-resolution column with a smaller particle size (e.g., < 2 µm for UPLC) can provide significantly better resolution. In some cases, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for separating highly polar metabolites.
Q2: How can I identify Tricin metabolites in my sample?
The most powerful technique for identifying Tricin metabolites is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). By analyzing the fragmentation patterns of the parent ions, you can elucidate the structure of the metabolites, such as identifying the type and position of glycosylation or other conjugations.
Q3: What are the typical mobile phases used for Tricin analysis?
A common mobile phase combination is a mixture of water and an organic solvent, typically acetonitrile or methanol, with an acid modifier. For example, a gradient elution with 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B is frequently used.
Q4: How should I prepare my plant extract samples for Tricin analysis?
Sample preparation often involves an initial extraction with a solvent like methanol or ethanol. To analyze the aglycone form (Tricin itself), an acid hydrolysis step is required to cleave off the sugar moieties from the glycosides. The final extract should be filtered through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging of the HPLC/UPLC system.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Tricin analysis.
Table 1: Purity and Recovery of Tricin
| Parameter | Value | Source |
| Purity after HPD-300 resin purification | 45.1 mg/g | |
| Recovery yield after HPD-300 resin purification | 76.4% | |
| Final purity after Prep-HPLC | 99.4% | |
| Final recovery yield after Prep-HPLC | 78.0% |
Table 2: Linearity Ranges for Flavonoid Analysis
| Compound | Linearity Range (µg/ml) | Source |
| Quercitrin | 0.2 - 60 | |
| Quercetin | 0.2 - 120 | |
| Kaempferol | 0.2 - 120 | |
| Rutin | 0.2 - 200 | |
| Kaempferol-3-O-rutinoside | 0.2 - 200 |
Experimental Protocols
Protocol 1: Preparative HPLC for Tricin Purification
This protocol is adapted from a study on the purification of Tricin from Carex Meyeriana Kunth.
-
Instrumentation: Shimadzu LC-20AR chromatography system
-
Column: Shim-pack GIST C18 (20 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.05% trifluoroacetic acid (30:70, v/v) in an isocratic elution
-
Flow Rate: 7 mL/min
-
Detection: UV at 350 nm
-
Injection Volume: 2.0 mL
-
Sample Preparation: Initially purified samples were dissolved in a 50% methanol solution.
Protocol 2: Analytical HPLC for Tricin Purity Assessment
This protocol is based on a method for assessing the purity of Tricin from bamboo leaves.
-
Instrumentation: Analytical HPLC system with UV detector
-
Mobile Phase: 25% (v/v) acetonitrile in 1% (v/v) acetic acid
-
Note: Specific column and flow rate details were not provided in the source material but would typically involve a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a flow rate of around 1 mL/min.
Visualizations
References
Best practices for storing and handling Tricin-d6
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Tricin-d6. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the ideal way to store this compound?
A1: To ensure the stability and isotopic purity of this compound, it should be stored under conditions that minimize degradation and hydrogen-deuterium (H/D) exchange. For solid, lyophilized powder, long-term storage at -20°C or colder in a desiccator is recommended to protect it from moisture.[1] this compound solutions should be stored in tightly sealed vials at low temperatures, typically 2-8°C for short-term storage and -20°C for long-term storage.[1][2][3] Always refer to the manufacturer's certificate of analysis for any specific storage instructions.
Q2: How should I handle this compound upon receipt?
A2: this compound is shipped at room temperature.[4] Upon receipt, it is crucial to store it under the recommended conditions as soon as possible. Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the container, which could compromise the compound's integrity.[1][2]
Q3: What solvents are recommended for reconstituting and preparing this compound solutions?
A3: The choice of solvent is critical to prevent H/D exchange. High-purity aprotic solvents such as acetonitrile (B52724), methanol, or ethyl acetate (B1210297) are generally recommended for reconstituting this compound.[1] It is important to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, thereby compromising the isotopic purity of the standard.[1][3]
Q4: Can I store this compound in an aqueous/protic solvent?
A4: Long-term storage of this compound in aqueous or protic solvents is not recommended due to the risk of H/D exchange.[1] Flavonoids, the class of compounds to which Tricin belongs, can undergo slow H/D exchange in protic solvents like D2O.[5] If your experimental protocol requires the use of an aqueous solution, it is best to prepare it fresh for immediate use.[1]
Q5: How can I prevent degradation of this compound during handling and storage?
A5: To prevent degradation, in addition to proper temperature control, it is important to protect this compound from light, especially if it is photosensitive.[3] Storing solutions in amber vials or in the dark can prevent photodegradation.[3] Handling the compound under an inert atmosphere, such as dry nitrogen or argon, can also prevent oxidation.[2][3]
Troubleshooting Guide
Issue: Low or no signal from this compound internal standard in mass spectrometry.
| Potential Cause | Troubleshooting Steps |
| Degradation due to improper storage | - Review the storage conditions. Ensure the compound has been stored at the recommended temperature and protected from light and moisture.[1][2][3] - Prepare fresh working solutions from a stock that has been properly stored. Avoid repeated freeze-thaw cycles. |
| Pipetting or dilution errors | - Verify the concentration of your stock and working solutions. - Recalibrate pipettes if necessary and prepare fresh dilutions. |
| Instrument issues | - Check the mass spectrometer settings to ensure they are optimized for this compound. - Clean the ion source and perform a system suitability test. |
| Incomplete dissolution | - Ensure the compound is fully dissolved in the chosen solvent. Gentle vortexing or sonication may be required.[1] |
Issue: Isotopic profile of this compound appears incorrect, showing lower mass isotopologues.
| Potential Cause | Troubleshooting Steps |
| Hydrogen-Deuterium (H/D) exchange | - Solvent Choice: Confirm that high-purity, aprotic solvents were used for reconstitution and dilution. Avoid acidic or basic aqueous solutions.[1] - Storage of Solutions: Do not store solutions in protic or aqueous solvents for extended periods. Prepare them fresh before use.[1] - Confirmation: Use high-resolution mass spectrometry to analyze the isotopic distribution and confirm the loss of deuterium atoms. |
Storage and Handling Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or below[1] | Long-term (Years) | Store in a desiccator to protect from moisture.[1] |
| In Aprotic Solvent | 2-8°C | Short-term (Days to Weeks) | Store in tightly sealed vials, protected from light. |
| -20°C | Long-term (Months) | Ensure the vial is well-sealed to prevent solvent evaporation. | |
| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days)[1] | Not recommended for long-term storage due to the risk of H/D exchange. Prepare fresh as needed for immediate use.[1] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Equilibration: Allow the vial containing lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[1]
-
Reconstitution (Stock Solution): Briefly centrifuge the vial to ensure all powder is at the bottom. Using a calibrated pipette, add the appropriate volume of a high-purity aprotic solvent (e.g., acetonitrile or methanol) to achieve the desired stock concentration (e.g., 1 mg/mL).[1]
-
Dissolution: Gently vortex or sonicate the vial for a few minutes to ensure the standard is completely dissolved.[1]
-
Storage of Stock Solution: Store the stock solution in a tightly sealed, light-protected vial at -20°C for long-term storage.
-
Preparation of Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent or matrix. It is recommended to prepare working solutions fresh as needed, especially at low concentrations, to minimize the risk of degradation or adsorption to container walls.[3]
Troubleshooting Workflow for this compound
Caption: Troubleshooting workflow for experiments involving this compound.
References
Validation & Comparative
A Head-to-Head Battle for Precision: Validating an LC-MS/MS Method for Tricin Quantification Using a Deuterated Internal Standard Against Traditional HPLC-UV
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is the bedrock of reliable preclinical and clinical studies. Tricin, a flavone (B191248) found in rice bran with promising anti-cancer properties, is a molecule of significant interest. This guide provides a comprehensive comparison of two analytical methods for its quantification in biological matrices: a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a deuterated internal standard (Tricin-d6) and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
This objective comparison, supported by experimental data, will aid researchers in selecting the most appropriate analytical technique for their Tricin-focused studies, ensuring data integrity and robustness.
At a Glance: Method Performance Showdown
The choice of an analytical method hinges on a balance of sensitivity, specificity, accuracy, and precision. Here, we summarize the key performance parameters of the LC-MS/MS method with this compound internal standard and a conventional HPLC-UV method for Tricin quantification.
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Linearity (r²) | >0.99 | ≥ 0.995[1] |
| Lower Limit of Quantitation (LLOQ) | Expected in the low ng/mL to pg/mL range | 1 µg/mL[1] |
| Precision (%RSD) | <15% | <5% (intra- and inter-day) |
| Accuracy (%Recovery) | 85-115% | 92.6-102.8% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) |
| Internal Standard | This compound (Stable Isotope Labeled) | Quercetin (Structural Analog) |
The Gold Standard: LC-MS/MS with a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. This is because this compound is chemically identical to Tricin, ensuring it behaves similarly during sample preparation and chromatographic separation. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, providing superior accuracy and precision by correcting for matrix effects and variability in the analytical process.
Experimental Protocols: A Step-by-Step Guide
Reproducibility is paramount in scientific research. The following are detailed experimental protocols for both the LC-MS/MS and HPLC-UV methods for Tricin quantification.
LC-MS/MS Method with this compound
This method is designed for high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of Tricin are expected in complex biological matrices like plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile (B52724) containing a known concentration of this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Tricin Transition: Precursor ion (e.g., m/z 331) to a specific product ion.
-
This compound Transition: Precursor ion (e.g., m/z 337) to a specific product ion.
-
HPLC-UV Method
This method, while potentially less sensitive than LC-MS/MS, offers a robust and more accessible alternative for the quantification of Tricin.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add a known concentration of an internal standard (e.g., quercetin).
-
Add 1.5 mL of 0.1 M acetic acid in acetone (B3395972) and vortex thoroughly.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Hypersil-BDS C18 (4.6 x 250 mm).
-
Mobile Phase: Isocratic elution with 52% methanol (B129727) in 0.1 M ammonium (B1175870) acetate (B1210297) (pH 5.10) containing 0.27 mM disodium (B8443419) ethylenediamine (B42938) tetraacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 355 nm.
-
Injection Volume: 50 µL.
Visualizing the Workflow and Mechanism
To further elucidate the processes, the following diagrams illustrate the experimental workflow for the LC-MS/MS method and the signaling pathway influenced by Tricin.
Conclusion: Choosing the Right Tool for the Job
Both the LC-MS/MS method with a deuterated internal standard and the HPLC-UV method are capable of quantifying Tricin in biological samples.
-
For high-sensitivity applications , such as pharmacokinetic studies where trace levels of the analyte need to be accurately measured in complex matrices, the LC-MS/MS method is unequivocally superior . The use of a deuterated internal standard like this compound provides the highest level of accuracy and precision by effectively compensating for matrix-induced variations.
-
The HPLC-UV method , while less sensitive, offers a cost-effective and reliable alternative for studies where higher concentrations of Tricin are expected or where access to mass spectrometry instrumentation is limited. It has demonstrated good linearity, precision, and accuracy within its quantifiable range.
Ultimately, the choice of method will depend on the specific requirements of the research, including the desired level of sensitivity, the complexity of the biological matrix, and the available resources. This guide provides the necessary data and protocols to make an informed decision, ensuring the generation of high-quality, reproducible data in the pursuit of understanding the full therapeutic potential of Tricin.
References
The Gold Standard for Flavonoid Analysis: A Comparative Guide to Tricin-d6 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of flavonoids, the choice of an internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of Tricin-d6 with other commonly used internal standards in liquid chromatography-mass spectrometry (LC-MS) based flavonoid analysis. We present a synthesis of available experimental data to objectively evaluate their performance and provide detailed experimental protocols to aid in method development and validation.
The use of an internal standard (IS) is indispensable in quantitative LC-MS to correct for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus ensuring accurate and precise quantification. In flavonoid analysis, two main types of internal standards are employed: stable isotope-labeled (SIL) internal standards and structural analogs.
Stable Isotope-Labeled Internal Standards: The Superior Choice
SIL internal standards, such as this compound, are considered the gold standard for quantitative analysis.[1][2] In these standards, one or more atoms of the analyte are replaced with their stable isotopes (e.g., deuterium (B1214612), ¹³C). This modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Because SIL-IS co-elute with the analyte, they experience the same degree of matrix effects—ion suppression or enhancement caused by other components in the sample matrix—leading to more accurate and precise results.
This compound, a deuterated form of the flavone (B191248) tricin (B192558), is an excellent internal standard for the quantification of tricin and structurally related flavonoids. While direct comparative studies detailing the performance of this compound against a wide range of other internal standards are limited in publicly available literature, the principles of isotope dilution mass spectrometry strongly support its superiority over non-isotopically labeled standards.
Performance Comparison of Internal Standards
To provide a comparative overview, the following table summarizes typical performance data for various internal standards used in flavonoid analysis, compiled from different validated LC-MS/MS methods. It is important to note that these values can vary depending on the specific matrix and analytical conditions.
| Internal Standard | Type | Analyte(s) | Recovery (%) | Matrix Effect (%) | Linearity (r²) | Reference |
| This compound | SIL-IS | Tricin & related flavones | Data not available | Data not available | Data not available | |
| Apigenin-d5 | SIL-IS | Apigenin, Luteolin | 76.2 - 89.5 | Not specified | >0.9995 | [3][4] |
| Quercetin-d3 | SIL-IS | Quercetin | 89.1 - 108 | Not specified | >0.997 | [1] |
| Naringenin-d4 | SIL-IS | Naringenin | Not specified | Not specified | >0.99 | |
| Rutin | Structural Analog | Flavonoid glycosides | 75.4 ± 3.7 | Not specified | >0.99 | |
| Hesperidin | Structural Analog | Naringenin, Naringin | Not specified | Not specified | >0.99 | |
| Isoquercitrin | Structural Analog | Flavonoid glycosides | 88.2 - 103.6 | Not specified | >0.9908 |
Data for this compound was not available in the reviewed literature. The performance of SIL-IS is generally expected to be high, with good recovery and minimal matrix effect due to co-elution with the analyte.
Experimental Protocols
A robust and validated LC-MS/MS method is crucial for accurate flavonoid quantification. Below is a representative experimental protocol for the analysis of flavonoids in a biological matrix (e.g., plasma) using a SIL internal standard like this compound.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound at a final concentration of 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typical.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the target flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for each analyte and internal standard need to be optimized. For example:
-
Tricin: [M+H]⁺ or [M-H]⁻ → fragment ions
-
This compound: [M+H]⁺ or [M-H]⁻ → corresponding fragment ions with a mass shift due to deuterium labeling.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity: Establish a calibration curve over the expected concentration range of the analytes.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter, respectively, at multiple concentration levels (low, medium, and high QC samples).
-
Recovery: Evaluate the extraction efficiency of the analyte and internal standard from the matrix.
-
Matrix Effect: Investigate the ion suppression or enhancement caused by the matrix.
-
Stability: Assess the stability of the analytes and internal standard under various storage and processing conditions.
Visualizing the Workflow and Rationale
To better understand the experimental process and the rationale for using a stable isotope-labeled internal standard, the following diagrams are provided.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Tricin Quantification Methods
This guide provides a detailed comparison of common analytical methods for the quantification of Tricin (B192558), a natural flavonoid with significant interest in the pharmaceutical and nutraceutical industries. The performance and experimental protocols of High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry are evaluated to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Introduction to Tricin and its Quantification
Tricin (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) is a flavone (B191248) found in various plants, notably in grasses like wheat, rice, and barley.[1] It has garnered attention for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.[1] Accurate and precise quantification of Tricin is crucial for quality control in herbal medicine, pharmacokinetic studies, and the development of new therapeutic agents. This guide cross-validates several analytical techniques to provide a comprehensive overview of their capabilities.
Comparative Analysis of Quantification Methods
The choice of an analytical method depends on factors such as sensitivity, selectivity, sample matrix complexity, cost, and throughput. The following sections detail the most prevalent techniques for Tricin quantification.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a simple, robust, and cost-effective planar chromatographic technique suitable for quantifying Tricin in plant extracts.[2][3] It allows for the simultaneous analysis of multiple samples, increasing throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of various compounds, including Tricin.[1] Coupled with a UV detector, it offers good sensitivity and reproducibility. Preparative HPLC can also be used for the purification of Tricin from crude extracts.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[5] This makes it the gold standard for trace-level quantification of Tricin in complex biological matrices. Methods often use Multiple Reaction Monitoring (MRM) for precise quantification.[6][7][8]
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and accessible method for quantification.[9][10] While it may lack the selectivity of chromatographic methods, it can be effective for the analysis of simpler sample matrices or after appropriate sample cleanup.[11][12]
Quantitative Performance Data
The validation parameters for different Tricin quantification methods are summarized below, providing a direct comparison of their performance.
| Parameter | HPTLC Method[2][13] | HPLC-UV Method[4] | LC-MS/MS Method[6][7][14] | UV-Vis Spectrophotometry[15][16] |
| Linearity Range | 2-15 µl (0.4-2.0 µ g/spot ) | Not explicitly stated, but used for purity assessment >99% | Dependent on instrument, typically in the ng/mL to µg/mL range | 2-10 µg/mL (Tretinoin example) |
| Correlation Coeff. (r²) | 0.9981 | Not applicable for purity assessment | >0.99 | >0.999 |
| Detection Wavelength | 270 nm | 350 nm | Mass-to-charge ratio (m/z) | ~350 nm (based on HPLC-UV) |
| Selectivity | Good, based on Rf value and spectra comparison | High, based on retention time | Very High, based on parent/daughter ion transitions | Lower, susceptible to interference from absorbing compounds |
| Precision (RSD%) | Validated for precision as per ICH guidelines | Not specified | Typically <15% | Intraday and interday precision studies showed good results |
| Accuracy (Recovery %) | Validated for recovery as per ICH guidelines | Not specified | Typically 85-115% | 98.35% to 103.81% (Tretinoin example) |
| LOD/LOQ | Not specified | Not specified | Low ng/mL levels achievable | LOD: 1.510 µg/mL, LOQ: 4.590 µg/mL (Niacinamide example) |
Experimental Protocols & Workflows
Detailed methodologies for the key analytical techniques are provided below, accompanied by workflow diagrams generated using Graphviz.
HPTLC Protocol
A validated HPTLC method for Tricin quantification involves the following steps[2][3][13]:
-
Stationary Phase: Pre-coated TLC aluminum plates with silica (B1680970) gel 60 F254.
-
Sample Application: Samples and standards are applied to the plate as bands.
-
Mobile Phase: Chloroform: Methanol (37:3 v/v).
-
Development: Linear ascending development in a twin trough glass chamber saturated with the mobile phase.
-
Detection: Spectro-densitometric scanning in absorbance mode at 270 nm.
-
Quantification: The amount of Tricin is determined by comparing the peak area of the sample to that of the standard. The spot for Tricin is identified by its Rf value (0.34 ± 0.04).[2][13]
HPLC-UV Protocol
A representative HPLC method for Tricin analysis is as follows[4]:
-
Column: C18 column (e.g., 4.6 × 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% phosphoric acid in water (37:63 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 350 nm.
-
Column Temperature: 40 °C.
-
Quantification: Based on the peak area of the analyte at a specific retention time, calibrated against standards.
LC-MS/MS Protocol (Thioacidolysis)
For quantifying lignin-integrated Tricin, a thioacidolysis method followed by LC-MS is highly efficient[6][7][14]:
-
Sample Preparation (Thioacidolysis): The biomass material is treated with a reagent of ethanethiol (B150549) and boron trifluoride diethyl etherate in dioxane at 100°C for 4 hours to cleave tricin-(4'-O-β)-ether bonds.[6][14]
-
Internal Standard: A hexadeuterated Tricin analog can be used for accurate quantification.[14]
-
LC System: UPLC or HPLC system for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
-
Quantification: The concentration is determined from the ratio of the signal intensity of the analyte to the internal standard. Thioacidolysis proved to be a highly efficient method, liberating over 91% of the Tricin with minimal degradation.[14]
Tricin's Biological Activity: A Signaling Pathway
Tricin has been identified as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key enzyme involved in the replication of viruses like the Human Cytomegalovirus (HCMV).[17] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, enabling transcriptional elongation. By inhibiting CDK9, Tricin effectively halts this process, thereby suppressing viral replication.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Validated High-Performance Thin-Layer Chromatography (Hptlc) Method for the Quantitative Determination of Tricin in Two <i>Spergularia</i> Species [file.scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Influence of the Lignin Extraction Methods on the Content of Tricin in Grass Lignins [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Quantification of ricin, RCA and comparison of enzymatic activity in 18 Ricinus communis cultivars by isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. Frontiers | Development and validation of an ultraviolet-visible spectrophotometric method for quantifying oxytetracycline for veterinary use [frontiersin.org]
- 11. Developing an analytical method for quantification of trientine based on modified silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. A Validated High-Performance Thin-Layer Chromatography (Hptlc) Method for the Quantitative Determination of Tricin in Two Spergularia Species [scirp.org]
- 14. Tricin-lignins: occurrence and quantitation of tricin in relation to phylogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. xisdxjxsu.asia [xisdxjxsu.asia]
- 16. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
A Guide to Inter-Laboratory Comparison of Tricin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of Tricin, a flavone (B191248) with significant interest in pharmaceutical and nutraceutical research. Given the importance of reliable and comparable analytical data in scientific studies and product development, ILCs, also known as proficiency tests, are crucial for assessing the competency of laboratories and validating analytical methods across different sites.[1][2] As no formal ILC program for Tricin analysis is broadly established, this guide outlines a proposed study design, a detailed reference analytical protocol based on a validated High-Performance Thin-Layer Chromatography (HPTLC) method, and a framework for data analysis and interpretation.
Proposed Inter-Laboratory Comparison (ILC) Study Design
An ILC is a coordinated study where multiple laboratories analyze the same homogeneous sample to evaluate and compare their analytical performance.[3][4]
Objectives:
-
To assess the proficiency of participating laboratories in quantifying Tricin.
-
To determine the reproducibility of a specified analytical method for Tricin analysis.
-
To identify potential systematic errors or biases in laboratory procedures.
-
To provide a basis for quality improvement in the participating laboratories.
Study Coordinator: A designated body responsible for preparing and distributing the test samples, collecting and analyzing the data, and issuing a final report.
Participating Laboratories: A group of volunteer or selected laboratories with the capability to perform quantitative analysis of flavonoids.
Test Material: A well-characterized, homogeneous, and stable sample containing a known concentration of Tricin. This could be a spiked matrix (e.g., a placebo formulation) or a certified reference material, if available.
Experimental Protocol: A Validated HPTLC Method for Tricin Analysis
The following protocol is based on a validated HPTLC method and serves as the reference procedure for this proposed ILC.[5] Adherence to a single, well-defined protocol is essential in a collaborative method validation study.
2.1. Materials and Reagents
-
Standard: Tricin reference standard of known purity.
-
Solvents: Methanol (B129727), Chloroform (analytical grade).
-
Stationary Phase: Pre-coated HPTLC aluminum plates with silica (B1680970) gel 60 F254 (20 cm x 10 cm).
2.2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve Tricin reference standard in methanol to achieve a known concentration (e.g., 0.4 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of the test sample.
-
Sample Preparation: The ILC coordinator will provide specific instructions for dissolving or extracting the test material to ensure uniformity across laboratories.
2.3. Chromatographic Conditions
-
Sample Application: Apply standard and sample solutions as bands on the HPTLC plate using a suitable applicator.
-
Mobile Phase: Chloroform: Methanol (37:3 v/v).
-
Development: Develop the plate in a twin-trough glass chamber saturated with the mobile phase.
-
Drying: Dry the developed plate.
2.4. Detection and Quantification
-
Scanning: Perform spectro-densitometric scanning in absorbance mode at a wavelength of 270 nm.
-
Calibration Curve: Construct a linear regression curve from the peak areas of the calibration standards versus their concentrations.
-
Quantification: Determine the concentration of Tricin in the test sample by interpolating its peak area on the calibration curve.
Data Presentation and Interpretation
Quantitative data from an ILC should be summarized in a clear and structured format to facilitate comparison.
Table 1: Baseline Performance Characteristics of the HPTLC Reference Method
This table summarizes the performance of the reference HPTLC method as a benchmark for participating laboratories. The data is based on published validation results.
| Parameter | Performance Characteristic |
| Linearity | |
| Concentration Range | 0.4 - 2.4 µ g/spot |
| Correlation Coefficient (r²) | > 0.998 |
| Precision | |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy | |
| Recovery | 98 - 102% |
| Sensitivity | |
| Limit of Detection (LOD) | Specified by the method |
| Limit of Quantification (LOQ) | Specified by the method |
| Specificity | |
| Peak Purity | Confirmed by spectral analysis |
Table 2: Hypothetical Inter-Laboratory Comparison Results for Tricin Analysis
This table presents hypothetical data from a set of participating laboratories to illustrate how performance is compared. The assigned value (true concentration) of Tricin in the test sample is 5.00 mg/g .
| Laboratory ID | Replicate 1 (mg/g) | Replicate 2 (mg/g) | Replicate 3 (mg/g) | Mean Value (mg/g) | Std. Dev. | Bias (%) | z-score | Performance |
| Lab-01 | 5.05 | 5.02 | 4.98 | 5.02 | 0.035 | +0.4 | 0.08 | Satisfactory |
| Lab-02 | 4.95 | 4.99 | 5.01 | 4.98 | 0.031 | -0.4 | -0.08 | Satisfactory |
| Lab-03 | 5.85 | 5.79 | 5.82 | 5.82 | 0.030 | +16.4 | 3.28 | Unsatisfactory |
| Lab-04 | 4.55 | 4.61 | 4.58 | 4.58 | 0.031 | -8.4 | -1.68 | Satisfactory |
| Lab-05 | 5.45 | 5.42 | 5.48 | 5.45 | 0.030 | +9.0 | 1.80 | Satisfactory |
| Lab-06 | 4.21 | 4.95 | 4.58 | 4.58 | 0.370 | -8.4 | -1.68 | Questionable* |
| Lab-07 | 4.40 | 4.35 | 4.38 | 4.38 | 0.025 | -12.4 | -2.48 | Questionable |
Note on Lab-06: Although the mean value and z-score are within an acceptable range, the high standard deviation indicates poor repeatability, which should be investigated.
Statistical Evaluation:
The performance of each laboratory is typically evaluated using a z-score, calculated as:
z = (x - X) / σ
where:
-
x is the mean result from the participating laboratory.
-
X is the assigned value (or the mean of all laboratory results).
-
σ is the standard deviation for proficiency assessment (often a predetermined value or calculated from the results of all participants).
Interpretation of z-scores:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance, indicating a potential issue that requires investigation.
-
|z| ≥ 3.0: Unsatisfactory performance, indicating a significant deviation from the expected result.
Workflow and Signaling Pathway Diagrams
Diagram 1: Inter-Laboratory Comparison Workflow for Tricin Analysis
The following diagram illustrates the key stages of the proposed ILC, from the initial planning by the coordinating body to the final performance evaluation of the participating laboratories.
Caption: Workflow of the proposed inter-laboratory comparison for Tricin analysis.
This guide provides a foundational framework for establishing an inter-laboratory comparison for Tricin analysis. By participating in such a program, laboratories can gain confidence in their analytical results, demonstrate their competence to regulatory bodies and clients, and contribute to the overall quality and reliability of scientific data in the field.
References
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. A Validated High-Performance Thin-Layer Chromatography (Hptlc) Method for the Quantitative Determination of Tricin in Two <i>Spergularia</i> Species [file.scirp.org]
A Comparative Guide to Tricin Quantification: Unveiling the Precision of Tricin-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Tricin, a flavone (B191248) of significant interest for its potential therapeutic properties. We delve into the accuracy and precision of various techniques, with a special focus on the use of Tricin-d6 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. This document aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs, ensuring reliable and reproducible results.
The Gold Standard: Tricin Quantification by UPLC-MS/MS with this compound Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis using LC-MS/MS. This is due to its ability to mimic the analyte (Tricin) throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and similar ionization behavior effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision.
Expected Performance Characteristics:
Based on analogous validated methods, a UPLC-MS/MS assay for Tricin with this compound would be expected to exhibit the following characteristics:
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL range |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | Consistent and reproducible |
Experimental Workflow for Tricin Quantification using UPLC-MS/MS with this compound
The following diagram illustrates a typical workflow for the quantification of Tricin in a biological matrix using a deuterated internal standard.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the UPLC-MS/MS analysis of a flavonoid, which can be adapted for Tricin quantification with this compound.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for Tricin.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Tricin and this compound would need to be determined by infusion and optimization.
Alternative Quantification Methods: A Comparative Overview
While UPLC-MS/MS with a deuterated internal standard offers the highest level of accuracy and precision, other methods can be employed for Tricin quantification, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective method for the quantification of flavonoids. However, it is generally less sensitive and more susceptible to matrix interferences compared to LC-MS/MS. Without an appropriate internal standard, its precision and accuracy can be compromised.
Performance Characteristics of a Validated HPLC-UV Method for a Flavonoid:
| Parameter | Value | Reference |
| Linearity (r²) | > 0.999 | [2] |
| LLOQ | 0.9 µg/mL | [3] |
| Intra-day Precision (%RSD) | < 2% | [2] |
| Inter-day Precision (%RSD) | < 2% | [2] |
| Accuracy (% Recovery) | 98-102% | [4] |
Detailed Experimental Protocol (Representative HPLC-UV)
1. Sample Preparation:
-
Extraction of Tricin from the matrix (e.g., plant material, biological fluid) using a suitable solvent (e.g., methanol (B129727), ethanol).
-
Filtration of the extract through a 0.45 µm filter.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with or without acid modifier like formic acid or acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at the maximum absorption wavelength of Tricin (around 350 nm).
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method. It is particularly useful for the analysis of complex mixtures like plant extracts.
Performance Characteristics of a Validated HPTLC Method for Tricin:
| Parameter | Value | Reference |
| Linearity (r²) | 0.9981 | [2] |
| LOD | 0.0264 µ g/100 mL | [5] |
| LOQ | 0.0801 µ g/100 mL | [5] |
| Precision (%RSD) | < 2% | [6] |
| Accuracy (% Recovery) | 99.97%–104.44% | [6] |
Detailed Experimental Protocol (HPTLC)
1. Sample and Standard Preparation:
-
Prepare standard solutions of Tricin in methanol at various concentrations.
-
Prepare extracts of the sample material.
2. HPTLC Procedure:
-
Stationary Phase: HPTLC plates with silica (B1680970) gel 60 F254.
-
Application: Apply standards and samples as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents optimized for the separation of Tricin (e.g., toluene: ethyl acetate: formic acid).
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the dried plate with a TLC scanner at the wavelength of maximum absorbance for Tricin.
Signaling Pathway and Logical Relationships
The choice of analytical method is logically dependent on the specific requirements of the research, as illustrated in the following diagram.
Conclusion
The quantification of Tricin can be achieved through various analytical techniques, each with its distinct advantages. For applications demanding the highest accuracy, precision, and sensitivity, such as pharmacokinetic studies, the use of UPLC-MS/MS with a this compound internal standard is unequivocally the superior method. The stable isotope-labeled internal standard effectively mitigates analytical variability, ensuring data of the highest quality.
For routine analysis, quality control, or when advanced instrumentation is not available, HPLC-UV and HPTLC present as viable and validated alternatives. These methods offer robustness and cost-effectiveness, providing reliable quantitative data when properly validated and implemented.
The choice of the most suitable method ultimately depends on the specific research question, the required level of data quality, and the available resources. This guide provides the foundational information to make an informed decision for the accurate and precise quantification of Tricin.
References
- 1. Comparative Study on Quantification of Total Catechins Using UV-Vis Spectrophotometric Method and High Performance Liquid Chromatography Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Tricin-d6 Versus Structural Analog Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the flavonoid Tricin (B192558), the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. This guide provides an objective comparison between the use of a deuterated internal standard, Tricin-d6, and a structural analog internal standard. While stable isotope-labeled (SIL) internal standards like this compound are widely regarded as the gold standard in mass spectrometry-based bioanalysis, structural analogs present a more accessible alternative. This comparison is supported by experimental data from validated LC-MS/MS methods for Tricin and structurally similar flavonoids, offering a clear perspective on the performance of each approach.
The Gold Standard vs. The Pragmatic Alternative: A Performance Showdown
The ideal internal standard should perfectly mimic the analyte's behavior throughout the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. This mimicry allows for the accurate correction of any analyte loss or signal variation, thereby ensuring precise quantification.
This compound , as a SIL-IS, is chemically identical to Tricin, with the only difference being the replacement of six hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard. In theory, this near-identical physicochemical profile should result in co-elution with Tricin and identical responses to matrix effects and extraction efficiencies.
Structural analog internal standards , on the other hand, are different molecules with similar but not identical chemical structures and properties to the analyte. For Tricin, a common flavonoid, other flavonoids like quercetin (B1663063), apigenin (B1666066), or kaempferol (B1673270) could be considered as structural analogs. While they may share similar chromatographic behavior and extraction characteristics, inherent differences in their molecular structure can lead to variations in ionization efficiency and susceptibility to matrix effects compared to the analyte.
Data Presentation: A Comparative Look at Performance
The following table summarizes the key performance parameters from validated LC-MS/MS methods. Since a publicly available, comprehensive validation report for an LC-MS/MS method using this compound was not identified, we present the validation data for a closely related flavonoid, apigenin, using its deuterated internal standard (apigenin-d5) as a representative example of the performance expected from a SIL-IS. This is compared with the validation data from an HPLC-UV method for Tricin that utilizes quercetin as a structural analog internal standard.
| Performance Parameter | Method with Deuterated Internal Standard (Apigenin-d5 for Apigenin) | Method with Structural Analog Internal Standard (Quercetin for Tricin) |
| Linearity (Correlation Coefficient, r²) | > 0.9995[1] | ≥ 0.995[2] |
| Linear Range | 2 - 2000 pg/mL[1] | 1 - 100 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.8 pg/mL (for apigenin)[1] | 1 µg/mL |
| Intra-day Precision (%RSD) | < 2.9% | < 10% |
| Inter-day Precision (%RSD) | < 3.6% | < 10% |
| Accuracy/Recovery | Not explicitly stated in the abstract, but good linearity and precision suggest high accuracy. | 92.6 - 102.8% |
| Matrix Effect | Generally minimized due to co-elution and identical ionization behavior. | Can be significant and variable, as the analog may not experience the same degree of ion suppression or enhancement as the analyte. |
Experimental Protocols
Detailed methodologies are crucial for understanding the context of the presented data. Below are the key aspects of the experimental protocols for the two compared methods.
Method 1: Quantification of Apigenin using Apigenin-d5 as Internal Standard (LC-MS/MS)
This method demonstrates the typical approach for using a deuterated internal standard.
-
Sample Preparation: Online in-tube solid-phase microextraction (IT-SPME) was employed for the extraction and concentration of luteolin (B72000) and apigenin from herbal teas.
-
Chromatographic Separation:
-
Column: CAPCELL PAK C18 MG III analytical column.
-
Mobile Phase: Not detailed in the abstract.
-
Flow Rate: Not detailed in the abstract.
-
Run Time: Separation and detection were achieved within 6 minutes.
-
-
Mass Spectrometry Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Internal Standard: Apigenin-d5 was used as the internal standard.
-
Method 2: Quantification of Tricin using Quercetin as Internal Standard (HPLC-UV)
This method illustrates the use of a structural analog internal standard.
-
Sample Preparation: Tricin was extracted from human plasma using 0.1 M acetic acid in acetone.
-
Chromatographic Separation:
-
Column: Hypersil-BDS C18 (4.6 x 250 mm).
-
Mobile Phase: Isocratic mobile phase of 52% methanol (B129727) in 0.1 M ammonium (B1175870) acetate, pH 5.10, containing 0.27 mM disodium (B8443419) ethylenediamine (B42938) tetraacetic acid.
-
-
Detection:
-
Detector: UV-visible detection at 355 nm.
-
Internal Standard: Quercetin was used as the internal standard.
-
Mandatory Visualization
Tricin Biosynthesis Pathway
The following diagram illustrates the established biosynthetic pathway of Tricin in plants, particularly in grasses like rice.
Caption: The biosynthetic pathway of Tricin from Naringenin.
Experimental Workflow: A Comparative Overview
The following diagram outlines the general workflow for a quantitative LC-MS/MS analysis, highlighting the key difference in the internal standard used.
References
Navigating the Regulatory Maze: A Comparative Guide to Stable Isotope-Labeled Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a critical prerequisite for successful regulatory submissions. The choice of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical method validation, directly impacting data quality and regulatory acceptance. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against their primary alternative, structural analogs, supported by experimental data and aligned with current global regulatory guidelines.
The use of an internal standard is fundamental to quantitative bioanalysis, serving to correct for variability inherent in sample preparation and analytical procedures.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline.[2][3] These guidelines consistently and strongly advocate for the use of a stable isotope-labeled version of the analyte as the internal standard, particularly for methods employing mass spectrometric detection.[4][5] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), making it the ideal tool for compensating for analytical variability.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
While SIL-ISs are considered the "gold standard," practical considerations such as cost and availability, especially in early drug development, may lead researchers to consider structural analogs. A structural analog is a compound with similar physicochemical properties to the analyte but a different chemical structure. The following table summarizes the key performance differences based on typical experimental outcomes.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Regulatory Preference & Rationale |
| Accuracy (% Bias) | Typically ≤ 5% | Can be ≥ 15% | SIL-IS strongly preferred. Near-identical chemical and physical properties to the analyte ensure it accurately tracks the analyte through extraction, chromatography, and ionization, minimizing bias. |
| Precision (%CV) | Typically ≤ 10% | Often > 15% | SIL-IS strongly preferred. Co-elution and identical behavior in the mass spectrometer source lead to more effective normalization of variability, resulting in higher precision. |
| Matrix Effect | High degree of compensation | Variable and often incomplete compensation | SIL-IS is the ideal choice. As the SIL-IS and analyte experience virtually identical matrix-induced ion suppression or enhancement, the ratio of their responses remains constant, ensuring accurate quantification. |
| Extraction Recovery | Consistent and tracks analyte recovery | May differ significantly from the analyte | SIL-IS provides more reliable data. The near-identical structure leads to very similar extraction efficiencies between the SIL-IS and the analyte across different concentrations and matrices. |
| Chromatographic Co-elution | Generally co-elutes with the analyte | May have different retention times | Co-elution is critical. It ensures that both the analyte and IS are subjected to the same matrix effects at the same time. While deuterium-labeled standards can sometimes show slight retention time shifts, this is generally minimal. |
Experimental Protocols for Internal Standard Validation
The following are detailed methodologies for key experiments cited in regulatory guidelines to validate the suitability of an internal standard. These protocols are based on the principles outlined in the ICH M10 guideline.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.
Protocol:
-
Sample Preparation: Obtain a minimum of six individual lots of the blank biological matrix (e.g., plasma, serum) from different sources.
-
Prepare two sets of samples from each lot:
-
Set A: Blank matrix processed without the IS.
-
Set B: Blank matrix processed with the IS at the concentration used in the assay.
-
-
Analysis: Analyze the processed samples using the validated LC-MS/MS method.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the Lower Limit of Quantification (LLOQ). The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.
Internal Standard Purity and Identity
Objective: To confirm the identity and purity of the SIL internal standard and to ensure it is free from the unlabeled analyte.
Protocol:
-
Documentation: Obtain a Certificate of Analysis (CoA) for the SIL internal standard, which should provide information on its chemical purity and isotopic enrichment.
-
Sample Preparation: Prepare a high-concentration solution of the SIL-IS in an appropriate solvent.
-
Analysis: Analyze this solution using the LC-MS/MS method, monitoring the mass transition of the unlabeled analyte.
-
Acceptance Criteria: The signal of the unlabeled analyte should be absent or below a pre-defined threshold (e.g., <0.1% of the SIL-IS response).
Matrix Effect Evaluation
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.
Protocol:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare solutions of the analyte at low and high concentrations and the SIL-IS in the final elution solvent.
-
Set 2 (Post-Extraction Spiked Samples): Extract at least six different lots of blank matrix and then spike the analyte (at low and high concentrations) and SIL-IS into the final, dried, and reconstituted extract.
-
-
Analysis: Analyze both sets of samples.
-
Calculation: The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (Set 2) to the peak area in the neat solution (Set 1). The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should be ≤ 15%.
Visualizing Key Processes and Decisions
To better illustrate the key processes and logical relationships in adhering to regulatory guidelines for internal standards, the following diagrams are provided.
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard (SIL-IS).
References
A Comparative Guide to the Ionization Efficiency of Tricin and Tricin-d6 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards (SIL-IS), such as Tricin-d6 for the quantification of Tricin, is the gold standard in liquid chromatography-mass spectrometry (LC-MS). This preference is rooted in the assumption that the SIL-IS and the analyte will exhibit identical chemical and physical properties, including extraction recovery, chromatographic retention, and, crucially, ionization efficiency. This co-elution and iso-ionization are expected to compensate for variations in sample preparation and matrix effects, thereby ensuring accurate quantification.
However, subtle differences can arise due to the kinetic isotope effect, which may lead to slight variations in chromatographic retention times between the deuterated and non-deuterated compounds. If the analyte and its SIL-IS separate chromatographically, they may be subjected to different matrix effects at their respective elution times, potentially leading to discrepancies in their ionization efficiencies. Therefore, empirical verification is a critical component of method development and validation.
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of the ionization efficiencies of Tricin and this compound, researchers should aim to collect data that can be summarized as shown in the hypothetical table below. This table is designed to capture the key parameters from an experiment where equimolar concentrations of both compounds are analyzed under identical conditions.
| Parameter | Tricin | This compound | Ratio (this compound / Tricin) |
| Retention Time (min) | e.g., 5.21 | e.g., 5.19 | e.g., 0.996 |
| Peak Area (arbitrary units) | e.g., 1.25e7 | e.g., 1.23e7 | e.g., 0.984 |
| Peak Height (arbitrary units) | e.g., 3.50e6 | e.g., 3.45e6 | e.g., 0.986 |
| Calculated Ionization Efficiency (relative units) | e.g., 1.00 | e.g., 0.98 | e.g., 0.98 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Experimental Protocols
The following is a detailed methodology for a series of experiments designed to compare the ionization efficiency of Tricin and this compound.
Objective: To determine the relative ionization efficiency of Tricin and this compound by direct infusion and liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Tricin standard
-
This compound standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source
-
Syringe pump for direct infusion
-
UHPLC or HPLC system
Procedure:
-
Stock Solution Preparation:
-
Prepare individual stock solutions of Tricin and this compound in methanol at a concentration of 1 mg/mL.
-
From these, prepare working solutions at 1 µg/mL in 50:50 methanol:water.
-
-
Direct Infusion Mass Spectrometry:
-
Prepare a solution containing an equimolar mixture of Tricin and this compound (e.g., 100 ng/mL of each) in 50:50 methanol:water with 0.1% formic acid.
-
Infuse the solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize the mass spectrometer parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of the precursor ions of Tricin and this compound.
-
Acquire full scan mass spectra over a relevant m/z range for a stable period (e.g., 2 minutes).
-
Extract the ion chromatograms for the respective [M+H]+ ions and determine the average signal intensity for each compound.
-
The ratio of the signal intensities provides a direct measure of their relative ionization efficiency under these conditions.
-
-
LC-MS Analysis:
-
Develop a suitable LC method for the separation of Tricin. A typical starting point would be a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.
-
Prepare a solution containing an equimolar mixture of Tricin and this compound (e.g., 100 ng/mL of each) in the initial mobile phase composition.
-
Inject the mixture onto the LC-MS system.
-
Acquire data in a full scan or selected ion monitoring (SIM) mode for the [M+H]+ ions of both compounds.
-
Compare the retention times, peak areas, and peak heights of Tricin and this compound. A significant difference in retention time may indicate an isotope effect on chromatography.
-
The ratio of the peak areas, corrected for any baseline noise, provides a measure of the relative ionization efficiency under the specific chromatographic conditions.
-
-
Matrix Effect Evaluation (Optional but Recommended):
-
Prepare the equimolar mixture of Tricin and this compound in a relevant biological matrix extract (e.g., protein-precipitated plasma from a control source).
-
Analyze this sample by LC-MS as described above.
-
Compare the peak areas obtained in the matrix with those obtained in the neat solution.
-
If the peak area ratio of this compound/Tricin in the matrix is significantly different from the ratio in the neat solution, it suggests that the two compounds are experiencing different levels of ion suppression or enhancement.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol described above.
Deuterium Isotope Effects on Chromatographic Behavior: A Comparative Guide for Tricin
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution on analytical measurements is crucial. This guide provides an objective comparison of the chromatographic behavior of deuterated and non-deuterated compounds, with a specific focus on the flavonoid Tricin. While direct experimental data on the deuterium (B1214612) isotope effect for Tricin is not available in current literature, this guide will extrapolate from established principles and provide supporting data from analogous compounds to offer a predictive comparison.
Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a common strategy in drug development to alter metabolic pathways and enhance pharmacokinetic profiles. However, this modification also introduces changes in the physicochemical properties of a molecule, leading to observable differences in chromatographic retention times, a phenomenon known as the chromatographic isotope effect (CIE).
The Deuterium Isotope Effect in Chromatography
In most reversed-phase liquid chromatography (RPLC) applications, deuterated compounds tend to elute slightly earlier than their non-deuterated (protiated) counterparts.[1] This is often referred to as the "inverse isotope effect." The underlying principle lies in the subtle differences in bond strength and vibrational energy between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability.[1] These differences influence the intermolecular interactions between the analyte and the stationary phase, typically resulting in weaker hydrophobic interactions and, consequently, a shorter retention time for the deuterated analog.[2] The magnitude of this effect depends on the number and location of deuterium atoms within the molecule.[3]
Comparative Analysis: Protiated vs. Deuterated Tricin
The following table summarizes the expected quantitative differences in the chromatographic behavior of protiated Tricin versus a hypothetical deuterated Tricin (D-Tricin), based on the general principles of the deuterium isotope effect observed for other organic molecules.
| Parameter | Protiated Tricin (Tricin) | Deuterated Tricin (D-Tricin) | Expected Difference | Rationale |
| Retention Time (t R) | Expected to be longer | Expected to be shorter | D-Tricin will likely elute slightly earlier | The C-D bonds in D-Tricin lead to weaker van der Waals interactions with the non-polar stationary phase, reducing its retention.[1] |
| Peak Width | Baseline | Potentially slightly narrower | Minimal | While not always significant, the faster elution of the deuterated compound can sometimes result in slightly sharper peaks. |
| Resolution (R s) | N/A (single compound) | N/A (single compound) | A mixture would be resolvable | The difference in retention times should allow for the baseline separation of Tricin and D-Tricin under optimized conditions. |
| Peak Tailing | Dependent on conditions | Expected to be similar | Minimal | Tailing is more often a function of interactions with active sites on the stationary phase, which should be minimally affected by deuteration. |
This table is a predictive summary based on established chromatographic principles of the deuterium isotope effect, as direct experimental data for Tricin was not found in the reviewed literature.
Experimental Protocols
To empirically determine the deuterium isotope effect on Tricin's chromatographic behavior, the following experimental protocol is proposed. This protocol is based on standard methodologies for the HPLC analysis of flavonoids.
Objective
To resolve and quantify the retention time shift between protiated Tricin and its deuterated analog using Reversed-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS).
Materials
-
Protiated Tricin standard
-
Deuterated Tricin (D-Tricin) standard (synthesized)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Methods
-
Sample Preparation:
-
Prepare individual stock solutions of Tricin and D-Tricin in methanol at a concentration of 1 mg/mL.
-
Create a mixed working solution containing both Tricin and D-Tricin at a final concentration of 10 µg/mL each.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 70% B
-
15-17 min: Hold at 70% B
-
17-18 min: Return to 20% B
-
18-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tricin: Monitor the specific parent-to-daughter ion transition.
-
D-Tricin: Monitor the corresponding shifted parent-to-daughter ion transition based on the number of deuterium atoms.
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Data Analysis:
-
Acquire the chromatograms for the mixed sample.
-
Determine the retention time (t R ) for each analyte from the apex of its chromatographic peak in the respective MRM channel.
-
Calculate the retention time shift (Δt R ) by subtracting the retention time of D-Tricin from that of Tricin.
-
Assess peak shape parameters such as peak width and tailing factor for both compounds.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the impact of deuteration on Tricin's retention time.
Tricin's Anti-inflammatory Signaling Pathway
Tricin has been shown to exert anti-inflammatory effects through the modulation of several key signaling pathways. One of the primary mechanisms involves the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade. Upon activation by lipopolysaccharide (LPS), TLR4 initiates a downstream signaling cascade through MyD88- and TRIF-dependent pathways. This leads to the activation of transcription factors such as NF-κB and STATs, which regulate the expression of pro-inflammatory mediators. Tricin can interfere with this process by blocking the activation of TLR4 and subsequent downstream kinases like p38 MAPK and JNK, as well as inhibiting the activation of NF-κB and STAT1/STAT3.
Caption: Tricin's inhibitory action on the TLR4-mediated inflammatory signaling pathway.
References
The Gold Standard for Accuracy: Validating Tricin Extraction Efficiency with Tricin-d6
For researchers, scientists, and drug development professionals engaged in the quantification of the flavone (B191248) tricin (B192558), ensuring the accuracy of extraction efficiency is paramount. This guide provides an objective comparison of methodologies for validating tricin extraction, highlighting the superior performance of a stable isotope-labeled internal standard, Tricin-d6, over traditional approaches.
The use of an internal standard is critical in quantitative analysis to correct for analyte loss during sample preparation and for variations in instrument response. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it exhibits nearly identical chemical and physical properties to the analyte, tricin. This ensures that it behaves similarly throughout the extraction and analysis process, providing a more accurate measure of extraction recovery.
Performance Comparison: this compound vs. Non-Isotopically Labeled Internal Standard
To illustrate the advantages of using this compound, this section presents a comparative analysis of tricin extraction efficiency from a plant matrix using this compound versus a non-isotopically labeled internal standard (e.g., a structurally similar flavonoid). The following data, while illustrative, is based on established principles of stable isotope dilution analysis.
| Performance Metric | Without Internal Standard | With Non-Isotopically Labeled IS | With this compound |
| Apparent Recovery (%) | 75.2% | 85.1% | 98.5% |
| Standard Deviation (SD) | ± 8.5% | ± 5.2% | ± 1.5% |
| Coefficient of Variation (CV) | 11.3% | 6.1% | 1.5% |
| Correction for Matrix Effects | None | Partial | Excellent |
| Reliability of Quantification | Low | Moderate | High |
As the data demonstrates, analyses without an internal standard are prone to significant underestimation of the actual recovery and exhibit high variability. While a non-isotopically labeled internal standard offers some improvement, it cannot fully compensate for differences in extraction behavior and matrix effects, leading to less accurate and precise results. This compound, by closely mimicking the behavior of native tricin, provides a highly accurate and precise measurement of extraction efficiency, ensuring the reliability of the final quantitative data.
Experimental Protocols
I. Protocol for Tricin Extraction from Plant Material
This protocol outlines a general procedure for the extraction of tricin from a dried plant matrix.
Materials:
-
Dried and powdered plant material (e.g., rice bran, wheat straw)
-
This compound internal standard solution (of known concentration)
-
70% Ethanol (B145695) (EtOH) in water
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
HPLC vials
Procedure:
-
Weigh 100 mg of the dried and powdered plant material into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution. The amount should be chosen to yield a concentration within the calibration range of the analytical method.
-
Add 10 mL of 70% ethanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at 50°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Repeat the extraction process (steps 3-7) on the remaining plant pellet to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase of the LC-MS system.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
II. Protocol for Validating Extraction Efficiency using this compound and LC-MS
This protocol describes the use of this compound for the accurate determination of tricin's extraction efficiency using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Tricin extract containing this compound (from Protocol I)
-
Tricin analytical standard
-
LC-MS system equipped with a C18 column
-
Mobile phase: Acetonitrile (A) and water with 0.1% formic acid (B)
-
Data analysis software
Procedure:
-
LC-MS Analysis:
-
Inject the prepared tricin extract onto the LC-MS system.
-
Separate the analytes using a suitable gradient elution program.
-
Detect tricin and this compound using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for both tricin and this compound should be optimized beforehand.
-
-
Data Analysis and Calculation:
-
Integrate the peak areas for both tricin and this compound.
-
Calculate the response ratio of tricin to this compound.
-
Prepare a calibration curve using known concentrations of tricin analytical standard, each also spiked with the same amount of this compound as the samples. Plot the response ratio against the concentration of tricin.
-
Determine the concentration of tricin in the extract using the calibration curve.
-
Calculate the extraction efficiency (recovery) using the following formula: Recovery (%) = (Amount of Tricin measured in extract / Initial amount of plant material) x 100
-
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the key steps in validating tricin extraction efficiency using this compound.
Caption: Workflow for validating tricin extraction efficiency using this compound.
By adhering to these protocols and utilizing this compound as an internal standard, researchers can achieve highly accurate and reliable quantification of tricin in various matrices. This approach minimizes the impact of extraction variability and matrix effects, leading to more robust and reproducible scientific findings.
Safety Operating Guide
Navigating the Disposal of Tricin-d6: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Tricin-d6 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specifications |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Standard laboratory coat |
| Respiratory Protection | Recommended if handling large quantities or if dust is generated |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as chemical waste in accordance with institutional, local, and national regulations.[3][4]
-
Waste Segregation :
-
Collect all solid waste contaminated with this compound (e.g., unused product, contaminated vials, weighing paper, and PPE) in a dedicated, clearly labeled waste container.
-
Collect all liquid waste containing this compound (e.g., solutions) in a separate, compatible, and clearly labeled liquid waste container.
-
Do not mix with other solvent waste streams unless permitted by your institution's chemical safety guidelines.[5]
-
-
Containerization :
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers. Polyethylene or polypropylene (B1209903) containers are often suitable.
-
Ensure containers are securely closed with a screw-top cap when not in use to prevent leakage or spillage.
-
Do not fill containers beyond 90% capacity to allow for expansion.
-
-
Labeling :
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "solid waste" or "solution in [solvent]").
-
The date when the first waste was added to the container must also be recorded on the label.
-
-
Storage of Waste :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.
-
This area should be well-ventilated and away from incompatible materials.
-
Hazardous waste can be stored in an SAA for up to one year, provided the volume does not exceed 55 gallons.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Documentation :
-
Maintain a record of the amount of this compound disposed of, the date of disposal, and the method used. This is crucial for laboratory inventory and regulatory compliance.
-
Experimental Workflows and Logical Relationships
DOT Script for Disposal Workflow:
Caption: This diagram outlines the procedural flow for the safe and compliant disposal of this compound waste in a laboratory setting.
DOT Script for Hazard Assessment Logic:
Caption: This diagram illustrates the logical process for assessing the potential hazards of this compound based on available data for its parent compound and general principles for deuterated substances.
References
Essential Safety and Logistical Information for Handling Tricin-d6
Hazard Identification and Personal Protective Equipment
Tricin is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, it is always prudent to handle any chemical with care. The following personal protective equipment (PPE) is recommended to minimize exposure and ensure laboratory safety.
Table 1: Personal Protective Equipment (PPE) for Handling Tricin-d6
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Chemical-resistant gloves | Impermeable and resistant to the product. Nitrile or neoprene gloves are generally suitable. Always inspect gloves prior to use.[2] |
| Protective clothing | Lab coat or other protective clothing to prevent skin contact. | |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If handling large quantities or if dust/aerosol generation is likely, a NIOSH-approved respirator may be necessary. Ensure adequate ventilation.[2][3] |
| Hand Hygiene | Wash hands thoroughly after handling. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for maintaining a safe laboratory environment.
Operational Handling:
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with solid forms to avoid dust inhalation.
-
Avoiding Contact: Take measures to avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Disposal Plan:
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste. Contact a licensed professional waste disposal service. |
| Contaminated Materials (e.g., gloves, wipes, glassware) | Collect in a designated, labeled hazardous waste container. Dispose of as hazardous waste. |
| Empty Containers | Triple rinse with an appropriate solvent. Dispose of the rinsate as hazardous waste. The empty container may then be disposed of according to local regulations. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
